molecular formula C4H6N4O2S B2815575 3-Ethenyltriazole-4-sulfonamide CAS No. 2470438-31-2

3-Ethenyltriazole-4-sulfonamide

Cat. No.: B2815575
CAS No.: 2470438-31-2
M. Wt: 174.18
InChI Key: XMGTXYAVAHELLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyltriazole-4-sulfonamide is a novel chemical entity designed for research and development purposes, incorporating a hybrid architecture that combines a 1,2,4-triazole ring with a sulfonamide functional group. This structural motif is of significant interest in medicinal chemistry and drug discovery . Compounds within this class have demonstrated a broad spectrum of biological activities in scientific studies, including potent in vitro antitrypanosomal , antibacterial, and antifungal properties . Some related analogs also show promising cytotoxic activity against various human cancer cell lines, such as liver (HepG-2) and breast (MCF-7), and function through the inhibition of key enzymatic targets like VEGFR-2 and carbonic anhydrase isoforms (CA IX/XII), which are implicated in tumor growth and survival . The ethenyl (vinyl) group at the 3-position of the triazole ring may offer a versatile handle for further chemical modification via cross-coupling or polymerization reactions, making it a valuable intermediate in materials science and for the synthesis of more complex molecules. Researchers investigating sulfonamide-based enzyme inhibitors, heterocyclic anticancer agents, or novel antimicrobial scaffolds may find this compound particularly useful. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct their own thorough characterization and biological evaluation to determine the compound's specific properties and applicability for their projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethenyltriazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2S/c1-2-8-4(3-6-7-8)11(5,9)10/h2-3H,1H2,(H2,5,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGTXYAVAHELLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C(=CN=N1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential biological significance of 3-Ethenyltriazole-4-sulfonamide. Given that this molecule is not extensively documented in current scientific literature, this paper outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and data from structurally related compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process culminating in a key [3+2] cycloaddition reaction, a cornerstone of triazole synthesis known as "click chemistry"[1][2]. The general strategy involves the preparation of a vinyl azide and a sulfonamide-containing alkyne, followed by their copper-catalyzed reaction to form the desired triazole ring system.

Step 1: Synthesis of Vinyl Azide

A plausible method for the synthesis of vinyl azide involves the reaction of vinyl bromide with sodium azide.

  • Materials: Vinyl bromide, sodium azide, dimethylformamide (DMF), deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in a minimal amount of deionized water.

    • Add a solution of vinyl bromide (1 equivalent) in DMF.

    • Heat the reaction mixture to 60-70°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield vinyl azide. Caution: Vinyl azide is potentially explosive and should be handled with extreme care.

Step 2: Synthesis of Propargyl Sulfonamide

Propargyl sulfonamide can be synthesized from propargylamine and sulfamoyl chloride.

  • Materials: Propargylamine, sulfamoyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve propargylamine (1 equivalent) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of sulfamoyl chloride (1.1 equivalents) in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain propargyl sulfonamide.

Step 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step involves the cycloaddition of vinyl azide and propargyl sulfonamide.

  • Materials: Vinyl azide, propargyl sulfonamide, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, tert-butanol, deionized water.

  • Procedure:

    • In a reaction vessel, dissolve propargyl sulfonamide (1 equivalent) in a 1:1 mixture of tert-butanol and deionized water.

    • Add vinyl azide (1.1 equivalents) to the solution.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water and add it to the reaction mixture.

    • Finally, add an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

    • Monitor the formation of the product by TLC.

    • Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude this compound by column chromatography.

G cluster_0 Step 1: Vinyl Azide Synthesis cluster_1 Step 2: Propargyl Sulfonamide Synthesis cluster_2 Step 3: CuAAC Reaction Vinyl Bromide Vinyl Bromide Vinyl Azide Vinyl Azide Vinyl Bromide->Vinyl Azide NaN3, DMF Sodium Azide Sodium Azide Sodium Azide->Vinyl Azide Propargylamine Propargylamine Propargyl Sulfonamide Propargyl Sulfonamide Propargylamine->Propargyl Sulfonamide Et3N, DCM Sulfamoyl Chloride Sulfamoyl Chloride Sulfamoyl Chloride->Propargyl Sulfonamide Final Product This compound Vinyl Azide_ref Vinyl Azide Vinyl Azide_ref->Final Product CuSO4.5H2O, Na Ascorbate, t-BuOH/H2O Propargyl Sulfonamide_ref Propargyl Sulfonamide Propargyl Sulfonamide_ref->Final Product

Predicted Characterization Data

The structural confirmation of the synthesized this compound would rely on standard analytical techniques. Based on the proposed structure and data from similar compounds[3][4], the following characteristic spectral data are predicted.

Analytical Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.5-8.8 (s, 1H, triazole C-H), 7.2-7.4 (s, 2H, -SO₂NH₂), 6.5-6.7 (dd, 1H, vinyl =CH-), 5.8-6.0 (d, 1H, vinyl =CH₂ cis), 5.4-5.6 (d, 1H, vinyl =CH₂ trans), 4.5-4.7 (d, 2H, -CH₂-).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 140-145 (triazole C), 130-135 (triazole C), 125-130 (vinyl =CH-), 115-120 (vinyl =CH₂), 50-55 (-CH₂-).
FT-IR (KBr, cm⁻¹)ν: 3350-3450 (N-H stretch, sulfonamide), 3100-3150 (C-H stretch, triazole), 1640-1650 (C=C stretch, vinyl), 1330-1350 & 1150-1170 (S=O stretch, sulfonamide).
HRMS (ESI) Calculated for C₅H₇N₅O₂S [M+H]⁺. The exact mass would be calculated and compared to the found value.

Potential Biological Activity and Signaling Pathways

Both triazole and sulfonamide moieties are well-known pharmacophores present in numerous clinically approved drugs[1][5][6]. Triazole-containing compounds exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects[5][7]. Sulfonamides are a class of synthetic antimicrobial agents and are also found in drugs with diuretic, anticonvulsant, and anti-inflammatory properties[8][9].

The combination of these two pharmacophores in this compound suggests a high potential for significant biological activity. It is hypothesized that this compound could act as an inhibitor of key enzymes in pathogenic microorganisms or cancer cells. For instance, many sulfonamide drugs target dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria[9]. The triazole moiety can enhance binding to biological targets through hydrogen bonding and dipole interactions[1].

A hypothetical signaling pathway that could be targeted by this compound is the folate biosynthesis pathway in bacteria.

G Pteridine Precursor Pteridine Precursor DHPS DHPS Pteridine Precursor->DHPS p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA) p-Aminobenzoic Acid (PABA)->DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleic Acid Synthesis Nucleic Acid Synthesis Tetrahydrofolate->Nucleic Acid Synthesis Proposed Drug This compound Proposed Drug->DHPS Inhibition DHPS->Dihydropteroate

Furthermore, triazole-sulfonamide hybrids have been investigated for their anticancer and anticholinesterase activities[10][11][12]. The vinyl group could potentially participate in covalent bonding with target enzymes, leading to irreversible inhibition, a mechanism of action for some anticancer drugs.

Conclusion

While this compound is a novel compound, a plausible and efficient synthetic route can be designed utilizing the robust copper-catalyzed azide-alkyne cycloaddition reaction. The predicted characterization data provides a benchmark for the successful synthesis and purification of the target molecule. The presence of both the triazole and sulfonamide pharmacophores suggests that this compound is a promising candidate for biological screening, particularly as an antimicrobial or anticancer agent. Further research into the synthesis and biological evaluation of this compound is warranted to explore its full therapeutic potential.

References

Technical Guide: Physicochemical Properties of 3-Ethenyltriazole-4-sulfonamide and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenyltriazole-4-sulfonamide is a novel chemical entity that combines the structural features of a vinyl-substituted triazole and a sulfonamide group. Both triazole and sulfonamide moieties are well-established pharmacophores known to impart a wide range of biological activities.[1][2][3] Sulfonamides are a cornerstone of antibacterial therapy, primarily acting as inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway.[4][5] Triazole derivatives, particularly those with a vinyl group, have demonstrated significant antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.[6] The combination of these two pharmacophores in a single molecule suggests potential for dual-action antimicrobial agents or other unique pharmacological profiles.

This technical guide summarizes the anticipated physicochemical properties of this compound, provides detailed experimental protocols for their determination, and visualizes the key signaling pathways associated with its constituent functional groups.

Predicted Physicochemical Properties

The following table summarizes the expected physicochemical properties of this compound based on data from analogous compounds. These values are estimations and should be confirmed by experimental analysis.

PropertyPredicted Value/RangeRationale/Analog Data
Molecular Formula C₄H₅N₅O₂S
Molecular Weight 187.18 g/mol
Melting Point (°C) > 200Triazole and sulfonamide derivatives often exhibit high melting points due to strong intermolecular interactions.
pKa 7.0 - 8.0The sulfonamide group is weakly acidic, with pKa values for related compounds typically falling in this range.[7]
logP (o/w) 0.5 - 1.5The triazole moiety is polar, contributing to a lower logP, while the overall structure has moderate lipophilicity.[8][9]
Aqueous Solubility Low to moderateExpected to be influenced by pH due to the ionizable sulfonamide group.
Appearance White to off-white crystalline solidCommon for sulfonamide derivatives.[10]

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of the sulfonamide group can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[7]

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with pH values ranging from 2 to 12.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and dilute it in each buffer solution to a final concentration that gives an absorbance reading between 0.3 and 1.0.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum of each solution from 200 to 400 nm.

  • Data Analysis: Plot the absorbance at a wavelength of maximum change against the pH. The pKa is the pH at which half of the compound is in its ionized form, which can be determined from the inflection point of the resulting sigmoidal curve.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) between n-octanol and water is a key indicator of a compound's lipophilicity.[11]

Methodology:

  • Phase Preparation: Saturate n-octanol with water and water with n-octanol.

  • Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

  • Partitioning: Mix equal volumes of the aqueous solution and the n-octanol phase in a flask. Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[12][13]

  • ¹H NMR: Expected signals would include those for the vinyl protons, the triazole ring proton, and the sulfonamide NH₂ protons.

  • ¹³C NMR: Expected signals would correspond to the carbons of the vinyl group and the triazole ring.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups.[12]

  • N-H stretching: Around 3300-3400 cm⁻¹ for the sulfonamide NH₂.

  • S=O stretching: Two strong bands around 1350-1310 cm⁻¹ (asymmetric) and 1180-1150 cm⁻¹ (symmetric) for the sulfonyl group.

  • C=C stretching: Around 1640 cm⁻¹ for the vinyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[10][14][15]

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ would be expected. Common fragmentation patterns for sulfonamides include the loss of SO₂.[14]

Signaling Pathways and Mechanisms of Action

Inhibition of Dihydropteroate Synthase (DHPS)

The sulfonamide moiety is a known inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[4][5] Sulfonamides act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA).

DHPS_Inhibition cluster_0 Bacterial Folate Synthesis cluster_1 Inhibition DHPP Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate ... Sulfonamide This compound (Sulfonamide Moiety) Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial dihydropteroate synthase by the sulfonamide moiety.

Inhibition of Lanosterol 14α-Demethylase (CYP51)

Triazole-containing compounds, especially those with a vinyl group, are known inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[16][17][18][19][20] Inhibition of this enzyme disrupts the fungal cell membrane integrity.

CYP51_Inhibition cluster_0 Fungal Ergosterol Biosynthesis cluster_1 Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-Demethylase (CYP51) Lanosterol->CYP51 Intermediate 4,4-dimethyl-cholesta- 8,14,24-trien-3β-ol CYP51->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol ... Triazole This compound (Triazole Moiety) Triazole->CYP51 Inhibition

Caption: Inhibition of fungal lanosterol 14α-demethylase by the triazole moiety.

Synthetic Approach

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic workflow could start with the formation of a triazole ring, followed by the introduction of the vinyl and sulfonamide functionalities.

Synthesis_Workflow Start Starting Materials (e.g., Azide and Alkyne) Cycloaddition [3+2] Cycloaddition (e.g., Click Chemistry) Start->Cycloaddition TriazoleCore Triazole Core Synthesis Cycloaddition->TriazoleCore Vinyl Introduction of Vinyl Group TriazoleCore->Vinyl Sulfonylation Sulfonylation Reaction Vinyl->Sulfonylation Product This compound Sulfonylation->Product

Caption: A potential synthetic workflow for this compound.

Conclusion

While specific experimental data for this compound is yet to be published, this technical guide provides a robust framework for understanding its likely physicochemical properties and biological activities based on the well-characterized behavior of its constituent triazole and sulfonamide pharmacophores. The provided experimental protocols offer a clear path for the empirical determination of these properties. The potential dual mechanism of action, targeting both bacterial and fungal pathways, makes this and related compounds promising leads for the development of new anti-infective agents. Further research is warranted to synthesize and characterize this molecule to validate these predictions and explore its full therapeutic potential.

References

Unraveling the Potential Mechanism of Action of 3-Ethenyltriazole-4-sulfonamide: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific literature on the mechanism of action of 3-Ethenyltriazole-4-sulfonamide necessitates a detailed examination of its constituent chemical moieties—the sulfonamide and triazole groups—to postulate its potential biological activities and molecular targets. This technical guide synthesizes current knowledge on related compounds to provide a foundational understanding for future research and drug development efforts.

The core structure of this compound suggests a potential for a range of biological activities, drawing from the well-established pharmacological profiles of both sulfonamides and triazoles. While direct experimental evidence for this specific compound is not publicly available, an in-depth analysis of its functional groups provides a strong basis for hypothesizing its mechanism of action.

Postulated Mechanisms of Action

The biological activity of this compound is likely to be multifaceted, with potential applications ranging from antimicrobial to anticancer and enzyme inhibition. These hypotheses are derived from extensive research on compounds bearing either a sulfonamide or a triazole core.

Antimicrobial Activity: Inhibition of Folate Synthesis

The most well-documented mechanism of action for sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect, halting bacterial growth and proliferation.[2] Like other sulfonamides, this compound may act as a competitive inhibitor of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][3] Mammalian cells are unaffected by this mechanism as they obtain folic acid from their diet, providing a basis for selective toxicity against bacteria.[4]

Anticancer Activity: Cell Cycle Arrest and Enzyme Inhibition

Several studies have highlighted the antiproliferative effects of novel sulfonamide and triazole hybrids against various cancer cell lines.[5][6] The proposed mechanisms often involve the induction of cell cycle arrest, typically at the G1 phase, and the inhibition of key enzymes involved in cancer progression.[6] For instance, some sulfonamide derivatives have demonstrated potent anticancer activity through the inhibition of carbonic anhydrases, which are involved in pH regulation and tumorigenesis.[7][8] The triazole moiety can also contribute to anticancer effects, with some derivatives showing significant activity against stomach, esophagus, and prostate cancer cell lines.[6]

Enzyme Inhibition: A Broader Therapeutic Scope

Beyond DHPS and carbonic anhydrase, the sulfonamide-triazole scaffold has been shown to inhibit other enzymes with therapeutic relevance. For example, certain hybrid compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[5] This suggests that this compound could potentially be explored for its neuroprotective properties.

Potential Signaling Pathways and Experimental Workflows

To investigate the hypothesized mechanisms of action, a structured experimental approach is necessary. The following diagrams illustrate a potential signaling pathway for the antimicrobial action and a general workflow for evaluating the biological activity of this compound.

antimicrobial_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate DHPS->DHF Catalysis Compound 3-Ethenyltriazole- 4-sulfonamide Compound->DHPS Competitive Inhibition THF Tetrahydrofolate DHF->THF Further Steps Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA Growth Bacterial Growth Inhibition DNA->Growth Blocked

Figure 1. Postulated mechanism of antimicrobial action via inhibition of the bacterial folate synthesis pathway.

experimental_workflow Synthesis Synthesis & Purification of 3-Ethenyltriazole- 4-sulfonamide Screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) Synthesis->Screening Hit Identification of 'Hit' Activity Screening->Hit MoA Mechanism of Action Studies Hit->MoA If Active Target Target Identification & Validation MoA->Target Optimization Lead Optimization Target->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Figure 2. A general experimental workflow for the evaluation and development of this compound.

Summary of Biological Activities of Related Compounds

To provide a comparative landscape, the following table summarizes the observed biological activities and, where available, quantitative data for various sulfonamide and triazole derivatives as reported in the literature.

Compound ClassBiological ActivityTarget/MechanismQuantitative Data (Example)Reference
Sulfonamide-1,2,3-triazole hybridsAnticancer, Cholinesterase Inhibition, AntioxidantNot fully elucidatedIC50 values against PC3 and Caco-2 cell lines[5]
Sulfonamide-1,2,4-triazole derivativesAntifungal, AntibacterialNot specifiedSignificant activity compared to commercial agents[9]
Sulfonamide-based 1,3,4-oxadiazole derivativesAnti-inflammatory, Antimicrobial, AntidiabeticNot fully elucidatedIC50 values of 110-111 µg/mL (Anti-inflammatory)[10]
Sulfonamide-1,2,4-triazole derivativesCarbonic Anhydrase Inhibition (H. pylori)Zinc-binding domain of carbonic anhydraseHigh activity against Gram-positive bacteria[7][8]
1,2,3-Triazole-Sulfonamide HybridsAntiproliferative (Stomach, Esophagus, Prostate cancer)Cell cycle arrest at G1 phaseIC50 values from 3.7 to 77.1 µM[6]

Experimental Protocols

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments based on the cited literature for related compounds.

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under suitable conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the organism.

General Protocol for In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

In the absence of direct experimental data, this technical guide provides a comprehensive, hypothesis-driven overview of the potential mechanism of action of this compound. Based on the well-established pharmacology of its sulfonamide and triazole components, this compound presents a promising scaffold for the development of novel therapeutic agents with potential antimicrobial, anticancer, and enzyme-inhibitory activities. The proposed experimental workflows and generalized protocols offer a roadmap for future investigations to elucidate its precise biological functions and therapeutic potential. Further in-depth research, including synthesis, biological screening, and mechanistic studies, is imperative to validate these hypotheses and unlock the full potential of this and related compounds.

References

A Technical Guide to the Landscape of Ethenyltriazole Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While specific public-domain data on the discovery and history of 3-Ethenyltriazole-4-sulfonamide remains elusive, this technical guide provides an in-depth exploration of the broader class of triazole-sulfonamide hybrids. This document will detail the synthesis, biological activities, and experimental protocols relevant to analogous structures, offering a valuable resource for researchers in medicinal chemistry and drug discovery. By examining the established knowledge surrounding vinyl-triazole and sulfonamide-triazole compounds, this guide aims to equip scientists with the foundational information necessary to explore this promising area of chemical research.

Introduction: The Absence of "this compound" in Public Records

An extensive search of scientific literature, patent databases, and chemical registries did not yield specific information for a compound explicitly named "this compound." This suggests that the compound may be a novel entity not yet described in published literature, a proprietary molecule not publicly disclosed, or referred to under a different nomenclature. However, the constituent moieties—a triazole ring, an ethenyl (vinyl) group, and a sulfonamide functional group—are all well-established pharmacophores. The combination of these groups into hybrid molecules is a known strategy in medicinal chemistry to develop novel therapeutic agents. This guide will, therefore, focus on the available technical information for structurally related compounds, specifically vinyl-triazole derivatives and sulfonamide-triazole hybrids.

The Triazole-Sulfonamide Hybrid: A Promising Scaffold

The conjugation of a triazole ring with a sulfonamide group has given rise to a diverse range of compounds with significant biological activities. Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as 1,2,3-triazoles and 1,2,4-triazoles. They are known for their metabolic stability and ability to participate in hydrogen bonding. Sulfonamides, characterized by the -S(=O)₂-NR₂ functional group, are a cornerstone of antibacterial therapy and are also found in drugs with other therapeutic applications, including diuretics, anticonvulsants, and anti-inflammatory agents. The combination of these two scaffolds has been explored for various therapeutic targets.

Synthesis Strategies for Triazole-Sulfonamide Derivatives

The synthesis of triazole-sulfonamide hybrids often involves multi-step reaction sequences. A common and powerful method for the synthesis of 1,2,3-triazole derivatives is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key example of "click chemistry". For 1,2,4-triazoles, various condensation reactions are employed.

General Synthetic Workflow:

The synthesis of a hypothetical ethenyltriazole sulfonamide would likely involve the preparation of key intermediates: a triazole ring bearing an ethenyl group and a sulfonamide moiety that can be coupled.

G cluster_0 Intermediate 1: Ethenyl-Triazole Synthesis cluster_1 Intermediate 2: Sulfonamide Synthesis cluster_2 Final Coupling A Alkyne Precursor C Ethenyl-Triazole A->C CuAAC B Azide Source B->C G Final Product: Ethenyltriazole Sulfonamide C->G Coupling Reaction D Aryl/Alkyl Amine F Sulfonamide D->F Sulfonylation E Sulfonyl Chloride E->F F->G

Figure 1: A generalized synthetic workflow for Ethenyltriazole Sulfonamides.

Experimental Protocol: Synthesis of 1,2,3-Triazole-Sulfonamide Hybrids via Click Chemistry

This protocol is adapted from the synthesis of novel sulfonamide-1,2,3-triazole molecular conjugates.[1]

  • Synthesis of the Azide Intermediate:

    • Dissolve the starting amine (e.g., a substituted aniline) in a suitable solvent system (e.g., acetonitrile and water).

    • Add an acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C.

    • Add a solution of sodium nitrite dropwise to form the diazonium salt.

    • Add a solution of sodium azide to the diazonium salt solution to yield the corresponding azide.

    • Extract the azide with an organic solvent, dry, and concentrate under reduced pressure.

  • Synthesis of the Alkyne Intermediate:

    • Prepare a terminal alkyne bearing the desired functionality. For an ethenyltriazole, this could potentially start from a precursor that can be converted to a vinyl group post-cyclization.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide intermediate and the alkyne intermediate in a solvent mixture (e.g., t-butanol and water).

    • Add a copper(II) sulfate solution and a reducing agent (e.g., sodium ascorbate) to generate the copper(I) catalyst in situ.

    • Stir the reaction mixture at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

    • Purify the resulting triazole product by column chromatography.

Biological Activities of Triazole-Sulfonamide Derivatives

While there is no specific data for this compound, related compounds have shown a wide range of biological activities. The following table summarizes the activities of various sulfonamide-triazole hybrids.

Compound ClassBiological ActivityTarget Organism/Cell LineKey FindingsReference
Sulfonamide-1,2,4-triazole derivativesAntifungal, AntibacterialVarious micromycetes and bacteriaShowed significant antifungal activity compared to bifonazole. Gram-negative bacteria were more sensitive than Gram-positive.[2]
1,2,3-Triazole-Sulfonamide hybridsAntiproliferativeMGC-803 (gastric cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer)A compound with an S-(2-pyridyl)thiomethyl moiety showed 10-fold greater activity against the stomach cancer cell line than 5-fluorouracil.[3]
New sulfonamide derivatives based on 1,2,3-triazolesAnticancer, Antioxidant, Cholinesterase inhibitionA549 (lung cancer), HDF (healthy cell line)Some compounds showed better cytotoxic effects against A549 than cisplatin. Significant AChE inhibitory activity was also observed.[4]
Sulfonamide-1,2,3-triazole molecular conjugatesAntiparasiticToxoplasma gondiiA nanoformulation of one compound resulted in 100% survival and 100% parasite reduction in a murine model.[1]
New vinyl-1,2,4-triazole derivativesAntimicrobialVarious bacteria and fungiCompounds showed good antifungal activity, in some cases better than ketoconazole and bifonazole.[5]

Signaling Pathways and Mechanism of Action

The mechanism of action for triazole-sulfonamide hybrids is diverse and depends on the specific chemical structure and the therapeutic target.

  • Antifungal Activity: Many 1,2,4-triazole derivatives act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

G A Lanosterol B Lanosterol 14α-demethylase (CYP51) A->B C Ergosterol Precursors B->C D Ergosterol C->D E Fungal Cell Membrane Integrity D->E F Vinyl-1,2,4-Triazole Derivative F->B Inhibition

Figure 2: Inhibition of Ergosterol Biosynthesis by Vinyl-1,2,4-Triazole Derivatives.

  • Antibacterial Activity: The sulfonamide moiety classically acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme involved in the bacterial synthesis of folic acid. Folic acid is essential for the synthesis of nucleic acids and amino acids.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Moiety Sulfonamide->DHPS Competitive Inhibition

Figure 3: Mechanism of Action of Sulfonamides via Inhibition of Folic Acid Synthesis.

Future Directions

The field of triazole-sulfonamide hybrids remains a fertile ground for drug discovery. The potential to synthesize a molecule like this compound exists, and based on the activities of related compounds, it could be a candidate for antimicrobial, anticancer, or antiparasitic applications. Future research should focus on:

  • The targeted synthesis of novel ethenyltriazole sulfonamides.

  • Screening of these compounds against a wide range of biological targets.

  • Structure-activity relationship (SAR) studies to optimize potency and selectivity.

  • In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds.

Conclusion

While the specific compound "this compound" is not documented in the public domain, the foundational chemistry and biology of its constituent parts are well-established. The synthesis of related vinyl-triazole and sulfonamide-triazole hybrids has been successfully achieved, and these compounds have demonstrated a remarkable breadth of biological activities. This guide provides a comprehensive overview of the current knowledge, offering valuable insights and methodologies for researchers and drug development professionals interested in exploring this promising class of molecules. The lack of specific data for the target compound should be seen not as a limitation, but as an opportunity for novel discovery in the field of medicinal chemistry.

References

Spectroscopic Analysis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide. These predictions are derived from published data on analogous structures containing vinyl-triazole and sulfonamide moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Triazole-H (C5-H)8.0 - 9.0Singlet (s)-The exact position depends on the solvent and electronic environment.
Ethenyl-H (α-CH=)6.5 - 7.5Doublet of doublets (dd)Jtrans ≈ 15-18 Hz, Jcis ≈ 9-12 HzThe chemical shift is influenced by the triazole ring.
Ethenyl-H (β-CH2=, trans)5.5 - 6.0Doublet (d)Jtrans ≈ 15-18 Hz
Ethenyl-H (β-CH2=, cis)5.0 - 5.5Doublet (d)Jcis ≈ 9-12 Hz
Sulfonamide-NH27.0 - 8.0Broad singlet (br s)-Exchangeable with D2O.

Data extrapolated from analogous vinyl-1,2,4-triazole derivatives.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

Carbon Expected Chemical Shift (δ, ppm) Notes
Triazole-C3150 - 160Attached to the ethenyl group.
Triazole-C5140 - 150
Ethenyl-C (α-CH=)125 - 135
Ethenyl-C (β-CH2=)115 - 125

Data extrapolated from published data on various 1,2,4-triazole derivatives.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Sulfonamide)3400 - 3200Medium
C-H Stretch (Aromatic/Triazole)3100 - 3000Medium
C-H Stretch (Ethenyl)3080 - 3010Medium
C=C Stretch (Ethenyl)1650 - 1620Medium
C=N Stretch (Triazole)1610 - 1500Medium to Strong
S=O Stretch (Sulfonamide, Asymmetric)1370 - 1330Strong
S=O Stretch (Sulfonamide, Symmetric)1180 - 1160Strong
C-H Bend (Ethenyl, out-of-plane)1000 - 900Strong

Data extrapolated from IR spectra of sulfonamide-1,2,3-triazole derivatives.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

m/z Value Proposed Fragment Notes
[M+H]⁺Molecular IonThe exact mass will depend on the isotopic composition.
[M-SO₂]⁺Loss of sulfur dioxideA common fragmentation pathway for aromatic sulfonamides.[3]
[M-NH₂SO₂]⁺Loss of the sulfonamide group
[Triazole-CH=CH₂]⁺Ethenyltriazole fragment

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide, based on standard laboratory practices for similar organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A Bruker Avance spectrometer operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is recommended.

  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). DMSO-d₆ is often a good choice for sulfonamide compounds.[2]

  • ¹H NMR Acquisition :

    • Acquire spectra at room temperature.

    • Use a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Acquire spectra using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

    • Set the spectral width to an appropriate range (e.g., 0-200 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A PerkinElmer FTIR spectrometer or a similar instrument is suitable.

  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition :

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO₂ and water.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source, such as a Varian QFT-ESI mass spectrometer, is recommended for accurate mass determination.[1]

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 µg/mL.

  • Data Acquisition :

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

    • For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to generate fragment ions. A characteristic fragmentation for sulfonamides is the loss of SO₂.[3]

Visualizations

Experimental Workflow

experimental_workflow start Synthesis and Purification of 3-Ethenyltriazole-4-sulfonamide nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (HRMS, MS/MS) start->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation report Technical Report structure_elucidation->report data_analysis->structure_elucidation

Caption: Experimental workflow for the spectroscopic analysis of a novel compound.

Spectroscopic-Structural Correlation

structural_correlation cluster_groups Functional Groups cluster_techniques Spectroscopic Techniques molecule This compound (Key Functional Groups) triazole Triazole Ring ethenyl Ethenyl Group sulfonamide Sulfonamide Group ms MS (Molecular Weight & Fragmentation) molecule->ms Molecular Ion Peak nmr NMR (Proton & Carbon Environment) triazole->nmr C-H, C=N signals ir IR (Vibrational Modes) triazole->ir C=N stretch ethenyl->nmr Vinyl H signals ethenyl->ir C=C, C-H stretches sulfonamide->nmr NH₂ signal sulfonamide->ir N-H, S=O stretches sulfonamide->ms Loss of SO₂

Caption: Correlation of functional groups with expected spectroscopic signals.

References

Crystal Structure of Triazole-Sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides an in-depth analysis of the crystal structure and related methodologies for a representative triazole derivative, 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT) . At the time of writing, specific crystallographic data for 3-Ethenyltriazole-4-sulfonamide was not publicly available. The data and protocols presented herein are based on published literature for a closely related compound and are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural characteristics and experimental approaches relevant to this class of molecules.

Introduction

Triazole and sulfonamide moieties are prominent pharmacophores in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents due to their diverse biological activities. The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide offers a technical overview of the crystal structure of a representative triazole derivative, detailing the experimental protocols for its synthesis and structural determination, and discussing the implications of its molecular architecture.

Crystallographic Data for 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT)

The crystallographic data for the representative compound, 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole (PAMT), is summarized in the table below. This data provides the fundamental parameters of the crystal lattice and the conditions under which the diffraction data were collected.

Parameter Value
Chemical Formula C₈H₈N₄S
Formula Weight 192.24
Crystal System Triclinic
Space Group P-1
a (Å) 6.1698(3)
b (Å) 7.1765(1)
c (Å) 9.9894(3)
α (°) 81.87(1)
β (°) 84.97(2)
γ (°) 78.81(2)
Volume (ų) 428.72(3)
Z 2
Calculated Density (Mg/m³) 1.489
Radiation (Å) MoKα (λ = 0.71073)
Final R1 0.0871
wR2 0.2170

Experimental Protocols

This section details the methodologies for the synthesis of triazole-sulfonamide derivatives and the determination of their crystal structure by single-crystal X-ray diffraction.

The synthesis of 1,2,4-triazole derivatives often involves the cyclization of thiosemicarbazide precursors. A general synthetic workflow is depicted below.

G A Starting Materials (e.g., Isothiocyanates) B Thiosemicarbazide Intermediate A->B Reaction with Hydrazine Derivative C Cyclization Reaction B->C Base-catalyzed D 1,2,4-Triazole Derivative C->D E Purification (e.g., Recrystallization) D->E F Characterization (NMR, IR, Mass Spec) E->F

Figure 1: General synthetic workflow for 1,2,4-triazole derivatives.

A representative protocol for the synthesis of sulfonamide-triazole hybrids involves a click chemistry approach, specifically a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is highly efficient for creating 1,2,3-triazole-sulfonamide conjugates. The process begins with the diazotization of a sulfa drug, followed by treatment with sodium azide to form the corresponding azide derivative. This azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the desired 1,2,3-triazole hybrid.

The determination of the molecular structure from a single crystal is a multi-step process.

G A Crystal Growth B Crystal Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Structure Solution (Direct Methods) C->D E Structure Refinement D->E F Validation and Analysis E->F

Figure 2: Experimental workflow for single-crystal X-ray diffraction.

Protocol for Crystal Growth and Data Collection:

  • Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol/DMF).

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for PAMT was collected using a Siemens SMART CCD area detector with graphite-monochromated MoKα radiation. The data collection is performed by rotating the crystal and collecting diffraction patterns at various orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures. For PAMT, the structure was solved using SHELXS 97 and refined with SHELXL97. Non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions.

Biological Activity and Signaling Pathways

Sulfonamide and triazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[1][2][3] The mechanism of action for sulfonamide-based antibacterial agents often involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folic acid synthesis pathway of bacteria.[4]

G cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF pteridine THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide Sulfonamide-Triazole Derivative Sulfonamide->DHPS Competitive Inhibition

References

In-depth Technical Guide: Solubility and Stability of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a resource on the solubility and stability of the chemical compound 3-Ethenyltriazole-4-sulfonamide. The following sections provide a summary of available data, detailed experimental protocols derived from related studies, and a discussion of the potential factors influencing the compound's characteristics.

Core Compound Profile: this compound

The compound this compound belongs to the triazole and sulfonamide classes of chemicals. Triazole derivatives are known for a wide range of biological activities.[1][2][3][4] Similarly, the sulfonamide group is a well-established pharmacophore found in numerous therapeutic agents.[5] The specific combination of an ethenyl group at the 3-position and a sulfonamide at the 4-position of the triazole ring suggests potential for unique chemical and biological properties.

A comprehensive search of scientific literature and chemical databases yielded no specific experimental data on the solubility and stability of this compound. Therefore, this guide will present generalized experimental protocols and key considerations for determining these properties, based on methodologies commonly used for analogous sulfonamide and triazole compounds.

General Experimental Protocols for Solubility and Stability Assessment

While specific data for this compound is not available, the following established methods can be employed to determine its solubility and stability profile.

Solubility Determination

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following protocol outlines a standard method for determining the thermodynamic solubility of a compound in various solvents.

Experimental Workflow: Thermodynamic Solubility Assessment

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh Compound exp1 Add excess solid to solvent prep1->exp1 prep2 Prepare Solvent Systems prep2->exp1 exp2 Equilibrate at constant temperature (e.g., 24-72 hours) exp1->exp2 exp3 Separate solid and supernatant (Centrifugation/Filtration) exp2->exp3 ana1 Quantify compound in supernatant (e.g., HPLC-UV, LC-MS) exp3->ana1 ana2 Calculate Solubility (e.g., mg/mL) ana1->ana2

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

  • Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development. Common solvents include water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO).

  • Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The suspension is then agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Reporting: Solubility is typically reported in units of mg/mL or µg/mL.

Stability Assessment

Evaluating the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.

Logical Relationship: Factors Influencing Stability

cluster_factors Environmental Factors compound This compound pH pH compound->pH Temp Temperature compound->Temp Light Light (Photostability) compound->Light Oxidation Oxidative Stress compound->Oxidation

References

Theoretical Insights into 3-Ethenyltriazole-4-sulfonamide: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 3-Ethenyltriazole-4-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry. Drawing upon established computational methodologies for analogous triazole and sulfonamide derivatives, this document outlines the expected molecular properties, spectroscopic signatures, and a plausible synthetic pathway for this molecule. This guide is intended to serve as a foundational resource for researchers interested in the rational design and development of new therapeutic agents based on this scaffold.

Molecular Structure and Properties: A Theoretical Perspective

Theoretical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the structural and electronic characteristics of novel molecules. For this compound, DFT calculations would be instrumental in predicting its three-dimensional geometry, bond parameters, and electronic properties, which are crucial for understanding its potential biological activity.

A plausible workflow for the theoretical investigation of this compound is outlined below. This workflow is based on methodologies reported for similar triazole-sulfonamide systems.[1][2]

G cluster_workflow Computational Workflow start Initial Structure Generation (3D) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No imaginary frequencies) freq_calc->verify_min electronic_prop Electronic Properties Calculation (HOMO, LUMO, ESP) verify_min->electronic_prop spect_sim Spectroscopic Simulation (IR, NMR) electronic_prop->spect_sim docking Molecular Docking Studies spect_sim->docking end_point Data Analysis docking->end_point

Caption: Computational workflow for theoretical studies.

Predicted Geometrical Parameters

The geometry of this compound can be optimized using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to predict key bond lengths and angles.[2][3] The expected values, based on analogous structures, are summarized in the table below. These parameters are fundamental for understanding the molecule's conformation and steric profile.

ParameterAtom Pair/TripletPredicted Value (Å or °)
Bond Lengths
C=C (Ethenyl)~1.34
C-N (Triazole)~1.33 - 1.38
N-N (Triazole)~1.32 - 1.37
C-S (Sulfonamide)~1.77
S=O (Sulfonamide)~1.43
S-N (Sulfonamide)~1.63
Bond Angles
C-C-N (Triazole)~128
N-N-N (Triazole)~108 - 110
O-S-O (Sulfonamide)~120
C-S-N (Sulfonamide)~107
Electronic Properties

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for predicting the chemical reactivity and potential bioactivity of this compound. The HOMO-LUMO energy gap is a key indicator of molecular stability.

PropertyPredicted Value (eV)Significance
HOMO Energy~ -7.0 to -8.0Electron-donating ability
LUMO Energy~ -1.0 to -2.0Electron-accepting ability
HOMO-LUMO Energy Gap~ 5.0 to 7.0Chemical reactivity and kinetic stability

Spectroscopic Signatures (Predicted)

Theoretical calculations can also predict the spectroscopic properties of this compound, which are invaluable for its experimental identification and characterization.

Vibrational Frequencies (Infrared Spectroscopy)

The calculated vibrational frequencies can be correlated with experimental infrared (IR) spectra. Key predicted vibrational modes are listed below.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
-NH₂ (Sulfonamide)N-H Stretch~3300 - 3500
C=C (Ethenyl)C=C Stretch~1620 - 1680
C=N (Triazole)C=N Stretch~1500 - 1600
SO₂ (Sulfonamide)Asymmetric S=O Stretch~1300 - 1350
SO₂ (Sulfonamide)Symmetric S=O Stretch~1150 - 1180
NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts.

AtomPredicted Chemical Shift (ppm)
¹H NMR
Ethenyl protons5.5 - 7.0
Triazole proton7.5 - 8.5
Sulfonamide NH₂7.0 - 8.0 (broad)
¹³C NMR
Ethenyl carbons110 - 140
Triazole carbons140 - 160

Proposed Synthesis Pathway

While a specific synthetic protocol for this compound has not been reported, a plausible route can be conceptualized based on established organic chemistry reactions for the synthesis of similar triazole-sulfonamide derivatives.[4]

G cluster_synthesis Proposed Synthesis start 3-Amino-1,2,4-triazole step1 Diazotization & Sandmeyer Reaction (NaNO₂, H₂SO₄, SO₂/CuCl) start->step1 intermediate1 1,2,4-Triazole-3-sulfonyl chloride step1->intermediate1 step2 Amination (NH₄OH) intermediate1->step2 intermediate2 1,2,4-Triazole-3-sulfonamide step2->intermediate2 step3 Vinylation (e.g., with vinyl acetate, Pd catalyst) intermediate2->step3 product 3-Ethenyl-1,2,4-triazole-4-sulfonamide step3->product

Caption: Plausible synthetic route for the target molecule.

Experimental Protocols (Generalized)

The following sections outline generalized experimental protocols for the synthesis and theoretical analysis of this compound, based on standard laboratory and computational practices.

General Synthetic Procedure

The synthesis of this compound would likely involve a multi-step process, beginning with a commercially available triazole derivative.

  • Sulfonylation of the Triazole Ring: 3-Amino-1,2,4-triazole can be converted to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. This typically involves diazotization with sodium nitrite in the presence of a strong acid, followed by reaction with sulfur dioxide in the presence of a copper(I) catalyst.

  • Amination of the Sulfonyl Chloride: The resulting triazole sulfonyl chloride is then reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the sulfonamide.

  • Vinylation of the Triazole: The final step involves the introduction of the ethenyl group onto the triazole ring. This could potentially be achieved through a palladium-catalyzed cross-coupling reaction with a vinylating agent like vinyl acetate or vinylboronic acid.

The reaction progress would be monitored by Thin Layer Chromatography (TLC), and the final product would be purified using column chromatography or recrystallization. Characterization of the synthesized compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and the results would be compared with the theoretically predicted data.

Computational Details

The theoretical calculations for this compound would be performed using a quantum chemistry software package such as Gaussian.

  • Geometry Optimization: The initial 3D structure of the molecule would be built and then optimized using DFT, for instance, with the B3LYP functional and the 6-311G(d,p) basis set.[2][5]

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory. The absence of imaginary frequencies would confirm a stable structure.

  • Electronic Property and Spectroscopic Calculations: Following successful optimization, single-point energy calculations would be carried out to determine the electronic properties (HOMO, LUMO, electrostatic potential). NMR chemical shifts and IR vibrational frequencies would also be calculated for comparison with experimental data.

  • Molecular Docking: To explore the potential biological targets of this compound, molecular docking studies could be performed using software like AutoDock or Schrödinger. This would involve docking the optimized structure of the molecule into the active site of a relevant protein target to predict its binding affinity and mode of interaction.

Conclusion

This technical guide provides a theoretical framework for the study of this compound. The presented data, based on established computational methods for similar molecules, offers valuable insights into its structural, electronic, and spectroscopic properties. The proposed synthetic pathway and generalized experimental protocols provide a roadmap for its future synthesis and characterization. This information is intended to accelerate the research and development of novel therapeutic agents based on the triazole-sulfonamide scaffold. Further experimental validation is required to confirm these theoretical predictions and to fully elucidate the pharmacological potential of this promising compound.

References

A Technical Guide to Triazole-Sulfonamide Derivatives: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The hybridization of distinct pharmacophores into a single molecular entity is a well-established strategy in medicinal chemistry for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the conjugation of triazole and sulfonamide moieties has garnered significant attention from the scientific community. Triazole rings, both 1,2,3- and 1,2,4-isomers, are known for their metabolic stability and ability to engage in hydrogen bonding, making them valuable scaffolds in drug design.[1][2] Similarly, the sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of clinically approved drugs with antibacterial, diuretic, and anticancer properties.[3][4] This technical guide provides a comprehensive review of triazole-sulfonamide derivatives, focusing on their synthesis, diverse biological activities, and the detailed experimental protocols used for their evaluation.

Core Synthetic Strategies

The most prevalent and efficient method for synthesizing 1,2,3-triazole-sulfonamide derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][5] This reaction is highly regioselective, proceeding under mild conditions with high yields, making it ideal for creating libraries of diverse compounds. The general strategy involves the reaction between a terminal alkyne-bearing molecule and an azide-bearing molecule in the presence of a copper(I) catalyst.

G cluster_0 Starting Material Preparation cluster_1 Click Chemistry Cycloaddition A Sulfonamide with Functional Group (X) C Alkyne-Sulfonamide A->C Alkylation D Aryl/Alkyl Halide B Propargyl Bromide B->C H Final Triazole-Sulfonamide Derivative C->H F Azide Intermediate D->F Azidation E Sodium Azide (NaN3) E->F F->H G Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) G->H Catalyzes Reaction

General Synthesis via Click Chemistry
General Experimental Protocol for Synthesis via CuAAC

This protocol outlines the typical steps for synthesizing a 1,2,3-triazole-sulfonamide derivative.[1]

  • Synthesis of the Azide Intermediate: An appropriate aryl or alkyl halide is dissolved in a suitable solvent (e.g., DMF or DMSO). Sodium azide (NaN₃) is added, and the mixture is stirred, often at an elevated temperature, until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The product is then isolated through extraction and purified.

  • Synthesis of the Alkyne-Functionalized Sulfonamide: A sulfonamide containing a reactive hydrogen (e.g., on the nitrogen) is dissolved in a solvent like THF. A base (e.g., K₂CO₃ or NaH) is added, followed by the addition of propargyl bromide. The reaction is stirred at room temperature until completion (monitored by TLC). The alkyne product is isolated and purified.

  • Cu(I)-Catalyzed Cycloaddition: The azide intermediate and the alkyne-functionalized sulfonamide are dissolved in a solvent mixture, typically t-BuOH/H₂O or THF/H₂O. A solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and a reducing agent like sodium ascorbate are added to generate the Cu(I) catalyst in situ. The reaction mixture is stirred at room temperature. Upon completion, the final triazole-sulfonamide product is typically isolated by filtration or extraction and purified by column chromatography or recrystallization.[6]

Biological Activities and Key Targets

Triazole-sulfonamide derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for treating various diseases.

Carbonic Anhydrase Inhibition

A primary area of investigation for these compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[7] Of particular interest are the tumor-associated isoforms hCA IX and hCA XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[3][8] Selective inhibition of these isoforms over the ubiquitous cytosolic isoforms (hCA I and II) is a key strategy for developing targeted anticancer agents.[3]

G cluster_0 Tumor Microenvironment Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 hCA IX Overexpression HIF1a->CA9 Extracellular_Acidosis Extracellular Acidosis (Low pH) CA9->Extracellular_Acidosis CO₂ + H₂O → H⁺ + HCO₃⁻ Invasion Invasion & Metastasis Extracellular_Acidosis->Invasion Proliferation Cell Proliferation & Survival Extracellular_Acidosis->Proliferation Inhibitor Triazole-Sulfonamide Inhibitor Inhibitor->CA9 Inhibition

Role of hCA IX in Tumor Acidosis

Table 1: Carbonic Anhydrase Inhibition Data for Select Triazole-Sulfonamide Derivatives

Compound ReferencehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Source
Acetazolamide (Standard) 25012.125.85.7[3][7]
Compound 7d 47.135.9170.0149.9[8]
Compound 9a <1004.9--[3]
Compound 10i ---64.4[3]
Galactose Derivative 8 -6.89.7-[4]
Compound 6i >10,0007.734.9-[7]
Compound 6o ---10.0[9]

Note: '-' indicates data not reported in the cited source.

The inhibitory activity against various hCA isoforms is typically determined using a stopped-flow instrument to measure the enzyme-catalyzed CO₂ hydration.[10][11]

  • Enzyme and Inhibitor Preparation: A solution of the purified hCA isoenzyme is prepared in a buffer (e.g., 10 mM HEPES, pH 7.5). The triazole-sulfonamide inhibitor is dissolved in a solvent like DMSO to create stock solutions.

  • Assay Procedure: The assay is conducted at a controlled temperature (e.g., 25°C). The enzyme solution is mixed with varying concentrations of the inhibitor and incubated for a set time (e.g., 15 minutes).

  • Catalytic Reaction Measurement: This enzyme-inhibitor mixture is then rapidly mixed with a CO₂-saturated solution in the stopped-flow instrument. The progress of the reaction is monitored by observing the change in pH using a colorimetric indicator (e.g., phenol red) at a specific wavelength (e.g., 557 nm).

  • Data Analysis: The initial rates of reaction are recorded. IC₅₀ values are determined by plotting the enzyme activity as a function of the inhibitor concentration. These are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Anticancer Activity

Directly linked to their role as CA inhibitors and other mechanisms, many triazole-sulfonamide derivatives exhibit potent cytotoxic activity against a range of human cancer cell lines.[12][13] Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them promising candidates for oncology drug development.[3][12]

Table 2: In Vitro Anticancer Activity (IC₅₀, µM) of Select Triazole-Sulfonamide Derivatives

Compound ReferenceA549 (Lung)HT-29 (Colon)HepG2/Hep3B (Liver)MGC-803 (Gastric)Source
Cisplatin (Standard) 6.20---[14]
5-Fluorouracil (Standard) ->50-37.2[5][12]
Compound 7j Selectively active---[8]
Compound 8a ---3.7[5]
Compound 9d 3.81---[14]
Compound 5j -9.35--[12]
Compound 12j PotentPotentPotent (MCF-7)Potent (Colo-205)[13]

Note: 'Potent' or 'Selectively active' indicates significant activity was reported without a specific value in the abstract. '-' indicates data not reported.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][15]

  • Cell Culture: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the triazole-sulfonamide derivatives (typically dissolved in DMSO and diluted with culture medium) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and an MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is incubated for another 4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial and Antifungal Activity

The classic antibacterial role of sulfonamides is often retained and sometimes enhanced in triazole-hybrid molecules. These compounds have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species.[2][16][17]

Table 3: Antimicrobial Activity (MIC, µM/mL) of Select Triazole-Sulfonamide Derivatives

Compound ReferenceS. aureusB. subtilisE. coliK. pneumoniaeSource
Streptomycin (Standard) ----[16]
Compound 6z4 0.025Appreciable--[2]
Compound 6z6 0.027Appreciable--[2]
General Finding MICs: 62.5-250 µg/mL-MICs: 62.5-250 µg/mL-[2]
5-[2-(N,N-Dimethylsulfamoyl)...] ActiveActiveActiveActive[18]

Note: '-' indicates data not reported. 'Appreciable' or 'Active' indicates significant activity was reported without a specific value in the abstract.

The Minimum Inhibitory Concentration (MIC) is determined using the serial dilution method.[2]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific cell density.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Integrated Drug Discovery Workflow

The development of triazole-sulfonamide derivatives follows a logical progression from initial design to preclinical evaluation. This workflow integrates computational design, chemical synthesis, and a cascade of biological assays to identify promising lead compounds.

G A 1. Design & In Silico Screening (Molecular Docking, QSAR) B 2. Chemical Synthesis (Click Chemistry) A->B C 3. Primary In Vitro Screening (e.g., Enzyme Inhibition) B->C D 4. Secondary In Vitro Screening (e.g., Cell Viability Assays) C->D Active Hits E 5. Hit-to-Lead Optimization (SAR Studies) D->E Potent Compounds E->B Synthesize Analogs F 6. Advanced Evaluation (Mechanism of Action, ADMET) E->F G Lead Compound F->G

Drug Discovery and Development Workflow

Conclusion

Triazole-sulfonamide derivatives represent a highly versatile and promising class of compounds in modern drug discovery. The efficiency of their synthesis, particularly through click chemistry, allows for the rapid generation of diverse chemical libraries. These hybrids have demonstrated significant potential as inhibitors of critical therapeutic targets like carbonic anhydrases, leading to potent anticancer activity. Furthermore, their broad-spectrum antimicrobial and potential antiviral properties highlight their multifaceted therapeutic utility.[19][20] Future research will likely focus on optimizing isoform selectivity for CA inhibitors, elucidating detailed mechanisms of action, and improving the pharmacokinetic profiles of lead candidates to translate these promising findings into clinically effective therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathways

Two primary retrosynthetic approaches are proposed for the synthesis of 3-ethenyl-1H-1,2,4-triazole-4-sulfonamide. These pathways leverage common starting materials and established chemical reactions.

Pathway A: Late-Stage Sulfonylation

This approach focuses on the initial construction of the 3-ethenyl-1H-1,2,4-triazole core, followed by a subsequent sulfonylation reaction at the N4 position.

Pathway A A Acrylonitrile C 3-Ethenyl-1H-1,2,4-triazole A->C 1. Reaction B Formic acid hydrazide B->C E 3-Ethenyl-1H-1,2,4-triazole-4-sulfonyl chloride C->E 2. Sulfonylation D Sulfuryl chloride D->E G 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide E->G 3. Amination F Ammonia F->G Pathway B A Hydrazine C Hydrazinesulfonamide A->C 1. Sulfamoylation B Chlorosulfonic acid B->C E Intermediate Adduct C->E 2. Michael Addition D Acrylonitrile D->E F 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide E->F 3. Cyclization

Application Notes and Protocols for 3-Ethenyltriazole-4-sulfonamide in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenyltriazole-4-sulfonamide is a versatile bifunctional molecule designed for application in click chemistry, particularly in the realm of bioconjugation and drug discovery. The presence of a vinyl group allows for its participation in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry renowned for its high efficiency, specificity, and biocompatibility. The sulfonamide moiety offers a handle for further functionalization or can act as a pharmacophore, making this compound a valuable building block for the synthesis of complex molecular architectures and bioactive conjugates.

These application notes provide a comprehensive overview of the synthesis of this compound and detailed protocols for its utilization in click chemistry reactions.

Synthesis of this compound

Since this compound is not a readily available commercial compound, a plausible multi-step synthetic route is proposed, starting from the commercially available 3-amino-1H-1,2,4-triazole.

Synthetic Workflow

The proposed synthetic pathway involves three key transformations:

  • Diazotization and Sandmeyer Reaction: Conversion of the amino group of 3-amino-1H-1,2,4-triazole to a bromo group.

  • Palladium-Catalyzed Vinylation: Introduction of the ethenyl (vinyl) group at the 3-position of the triazole ring via a Suzuki or Heck coupling reaction.

  • Sulfonylation: Attachment of the sulfonamide group to the N1 position of the triazole ring.

Synthetic_Workflow A 3-Amino-1H-1,2,4-triazole B 3-Bromo-1H-1,2,4-triazole A->B Diazotization/ Sandmeyer Reaction C 3-Ethenyl-1H-1,2,4-triazole B->C Pd-Catalyzed Vinylation D This compound C->D Sulfonylation

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols for Synthesis

Step 1: Synthesis of 3-Bromo-1H-1,2,4-triazole

This procedure is adapted from standard Sandmeyer reaction protocols for heterocyclic amines.[1][2]

  • Materials:

    • 3-Amino-1H-1,2,4-triazole

    • Sodium nitrite (NaNO₂)

    • Hydrobromic acid (HBr, 48%)

    • Copper(I) bromide (CuBr)

    • Deionized water

    • Sodium hydroxide (NaOH)

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 3-amino-1H-1,2,4-triazole (1 equivalent) in 48% HBr. Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in deionized water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, dissolve copper(I) bromide (1.2 equivalents) in 48% HBr and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.

    • Cool the mixture to room temperature and neutralize with a concentrated NaOH solution to pH 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-bromo-1H-1,2,4-triazole.

Step 2: Synthesis of 3-Ethenyl-1H-1,2,4-triazole

This step can be achieved via a Suzuki-Miyaura cross-coupling reaction.[3][4]

  • Materials:

    • 3-Bromo-1H-1,2,4-triazole

    • Potassium vinyltrifluoroborate or vinylboronic acid pinacol ester

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • Toluene and water (or dioxane/water)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a reaction vessel, add 3-bromo-1H-1,2,4-triazole (1 equivalent), potassium vinyltrifluoroborate (1.5 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

    • Add potassium carbonate (2 equivalents) and a 4:1 mixture of toluene and water.

    • Degas the mixture by bubbling argon through it for 15-20 minutes.

    • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 3-ethenyl-1H-1,2,4-triazole.

Step 3: Synthesis of this compound

This final step involves the sulfonylation of the triazole nitrogen.

  • Materials:

    • 3-Ethenyl-1H-1,2,4-triazole

    • Sulfamoyl chloride (H₂NSO₂Cl) or a protected version thereof

    • Triethylamine (TEA) or sodium hydride (NaH)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate

    • Brine

  • Procedure:

    • Dissolve 3-ethenyl-1H-1,2,4-triazole (1 equivalent) in anhydrous DCM.

    • Add triethylamine (1.5 equivalents).

    • Cool the mixture to 0 °C and slowly add a solution of sulfamoyl chloride (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield this compound.

Summary of Synthetic Yields (Expected)
StepProductTypical Yield (%)
13-Bromo-1H-1,2,4-triazole60-75
23-Ethenyl-1H-1,2,4-triazole50-70
3This compound40-60

Application in Click Chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethenyl group of this compound can participate in CuAAC reactions with azide-functionalized molecules. This reaction is highly efficient and can be performed under mild, aqueous conditions, making it suitable for bioconjugation.

General Reaction Scheme

CuAAC_Reaction cluster_0 This compound cluster_1 Azide-containing Molecule (R-N3) cluster_2 Triazole-linked Conjugate A C A->C Cu(I) catalyst (e.g., CuSO4/Sodium Ascorbate) B B->C

Caption: General scheme of the CuAAC reaction with this compound.

Experimental Protocol for CuAAC

This protocol describes a general procedure for the conjugation of this compound to an azide-containing molecule (e.g., an azide-modified peptide or protein).

  • Materials:

    • This compound

    • Azide-functionalized molecule (R-N₃)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biomolecule stability)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the azide-functionalized molecule in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of copper(II) sulfate (e.g., 100 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in deionized water).

    • (Optional) Prepare a stock solution of THPTA ligand (e.g., 100 mM in deionized water).

    • In a microcentrifuge tube, combine the azide-functionalized molecule (1 equivalent) with this compound (1.5-2 equivalents).

    • (Optional) Add THPTA to the reaction mixture (final concentration 1-2 mM).

    • Add copper(II) sulfate to the reaction mixture (final concentration 0.5-1 mM).

    • Initiate the reaction by adding sodium ascorbate (final concentration 5-10 mM).

    • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4 °C for a longer duration.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescence visualization if one of the components is fluorescently tagged).

    • Upon completion, the conjugated product can be purified by size-exclusion chromatography, dialysis, or other appropriate methods to remove excess reagents and catalyst.

Quantitative Data for CuAAC Reactions
ParameterTypical Value
Reaction Time1-4 hours
TemperatureRoom Temperature
pH7.0 - 8.0
Conversion/Yield> 90%

Applications in Drug Development and Research

  • Bioconjugation: The ability to attach this compound to biomolecules such as proteins, peptides, and nucleic acids opens up avenues for creating novel bioconjugates for therapeutic or diagnostic purposes.

  • PROTACs and Molecular Glues: The sulfonamide moiety can serve as a warhead or a linker component in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

  • Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment in FBDD screens, with the vinyl group providing a straightforward way to elaborate hits into more potent leads.

  • Activity-Based Protein Profiling (ABPP): The vinyl group can be incorporated into probes for ABPP to identify and characterize enzyme activities in complex biological systems.

Safety and Handling

  • Standard laboratory safety precautions should be followed when handling all chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: The proposed synthetic route for this compound is based on established chemical transformations and has not been experimentally validated. Researchers should exercise caution and perform appropriate small-scale trials to optimize reaction conditions.

References

Application of Triazole-Sulfonamide Derivatives in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of triazole and sulfonamide pharmacophores into single molecular entities has emerged as a promising strategy in medicinal chemistry, yielding compounds with a wide spectrum of biological activities. This document provides detailed application notes and protocols for the synthesis and evaluation of these hybrid molecules, with a particular focus on their anticancer and antimicrobial properties. The information herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Triazole moieties, particularly 1,2,3- and 1,2,4-triazoles, are recognized for their metabolic stability and ability to engage in hydrogen bonding and dipole interactions, making them valuable scaffolds in drug design.[1] Sulfonamides are a well-established class of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anticancer effects. The molecular hybridization of these two scaffolds has led to the development of novel derivatives with enhanced or unique biological profiles.

Featured Application: Anticancer Activity

A significant area of application for triazole-sulfonamide derivatives is in oncology. Certain compounds have demonstrated potent inhibitory activity against various cancer cell lines. A key mechanism of action for some of these derivatives is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.[2][3][4]

Mechanism of Action: Carbonic Anhydrase Inhibition

Hypoxic tumors often overexpress human carbonic anhydrase IX (hCA IX), a transmembrane enzyme that plays a crucial role in maintaining the pH balance of the tumor microenvironment, facilitating tumor cell survival and proliferation.[3] Triazole-sulfonamide derivatives can act as potent inhibitors of hCA IX. The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, while the triazole moiety and its substituents can extend into the hydrophilic or hydrophobic regions of the active site, enhancing binding affinity and selectivity.[3] Inhibition of hCA IX disrupts the pH regulation in cancer cells, leading to intracellular acidification and subsequent induction of apoptosis.[2]

G cluster_0 Tumor Microenvironment (Hypoxic & Acidic) cluster_1 Cancer Cell CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 hCA IX H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Intracellular_pH_regulation Intracellular pH Regulation Proliferation_Survival Cell Proliferation & Survival Intracellular_pH_regulation->Proliferation_Survival Apoptosis Apoptosis Proliferation_Survival->Apoptosis Inhibited Triazole_Sulfonamide Triazole-Sulfonamide Inhibitor Triazole_Sulfonamide->CO2_H2O Inhibits

Caption: Mechanism of hCA IX Inhibition by Triazole-Sulfonamides.

Quantitative Data

The following tables summarize the in vitro anticancer and carbonic anhydrase inhibitory activities of representative 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives.

Table 1: Antiproliferative Activity (IC50, µM) of 1,2,3-Triazole-Sulfonamide Derivatives [5]

CompoundMGC-803 (Stomach)EC-109 (Esophagus)PC-3 (Prostate)
8a 10.515.712.3
8b 3.75.24.0
8c 25.330.144.2
8d 77.1>100>100
8e 10.218.521.3
8h 32.444.860.1
8i 4.16.85.5
5-Fluorouracil 35.241.538.7

Table 2: Carbonic Anhydrase Inhibition (Ki, µM) of Triazole Benzenesulfonamides [6]

CompoundhCA IhCA IIhCA IXhCA XII
4d 0.850.090.030.08
5b 1.230.150.090.02
5h 0.980.110.040.06
6b 1.560.180.060.04
6d 1.110.130.070.02
Acetazolamide (AAZ) 0.250.0120.0250.005

Experimental Protocols

Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol describes a general method for the synthesis of 1,2,3-triazole-sulfonamide derivatives.

G Start Start Reactants 4-Azidobenzenesulfonamide (1 eq.) + Terminal Alkyne (1 eq.) Start->Reactants Solvent Dissolve in THF/H2O (1:1) Reactants->Solvent Catalyst Add Sodium Ascorbate (0.2 eq.) + CuSO4·5H2O (0.1 eq.) Solvent->Catalyst Reaction Stir at Room Temperature (Monitor by TLC) Catalyst->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,2,3-Triazole-Sulfonamide Purification->Product

Caption: General Workflow for Click Chemistry Synthesis.

Materials:

  • 4-Azidobenzenesulfonamide

  • Appropriate terminal alkyne

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-azidobenzenesulfonamide (1.0 eq) and the terminal alkyne (1.0 eq) in a 1:1 mixture of THF and water.[5]

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).[5]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Biological Assay Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the in vitro anticancer activity of synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][7][8]

G Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Add varying concentrations of test compounds Incubation1->Treatment Incubation2 Incubate for 48h Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan crystals Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis End End Analysis->End

Caption: Experimental Workflow for the MTT Assay.

Materials:

  • Cancer cell lines (e.g., MGC-803, EC-109, PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[9]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plates gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Additional Applications and Protocols

Antimicrobial Activity

Triazole-sulfonamide derivatives have also shown promising activity against various bacterial and fungal strains.[11]

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

Protocol: Stopped-Flow CO₂ Hydrase Assay [12][13]

Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored by the change in pH using a colorimetric indicator.

Materials:

  • Purified carbonic anhydrase isoenzyme (e.g., hCA IX)

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • CO₂-saturated water

  • Test compounds

  • Stopped-flow spectrophotometer

Procedure:

  • The assay is performed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

  • The reaction buffer typically contains Tris buffer, sodium sulfate (to maintain ionic strength), and a pH indicator.

  • The enzyme and inhibitor are pre-incubated.

  • The reaction is initiated by mixing the enzyme-inhibitor solution with a CO₂-saturated solution.

  • The initial rates of the CA-catalyzed reaction are determined by monitoring the absorbance change of the pH indicator.

  • Inhibition constants (Ki) are calculated by fitting the data to the appropriate inhibition models.

Conclusion

The hybridization of triazole and sulfonamide moieties represents a fruitful avenue in the quest for novel therapeutic agents. The resulting derivatives have demonstrated significant potential as anticancer and antimicrobial agents. The protocols and data presented in this document provide a solid foundation for researchers to synthesize, evaluate, and further optimize these promising compounds for various medicinal applications.

References

Application Notes and Protocols for In Vitro Assays with 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenyltriazole-4-sulfonamide is a novel synthetic compound featuring both a triazole and a sulfonamide moiety. While specific biological data for this compound is not yet extensively published, the structural motifs suggest potential therapeutic applications based on the well-documented activities of related molecules. Sulfonamides are a cornerstone of antimicrobial therapy and are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1] The triazole ring is also a key pharmacophore in many antifungal and anticancer agents.[2]

These application notes provide detailed protocols for the initial in vitro characterization of this compound, focusing on common biological activities associated with this chemical class. The following assays are designed to establish a foundational biological profile for the compound, guiding further preclinical development.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Application Note

Sulfonamides historically function as antibacterial agents by acting as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] This pathway is essential for the synthesis of nucleotides and, consequently, for bacterial DNA replication and survival.[1] Since humans obtain folic acid from their diet, this pathway is an excellent selective target for antimicrobial drugs.[3] An MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This protocol outlines the broth microdilution method for determining the MIC of this compound against common Gram-positive and Gram-negative bacterial strains.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Test Compound)
  • Dimethyl sulfoxide (DMSO, sterile)
  • Mueller-Hinton Broth (MHB)
  • Sterile 96-well microtiter plates
  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 35401, Pseudomonas aeruginosa ATCC 27853, Bacillus subtilis ATCC 6633)[4]
  • Positive control antibiotic (e.g., Sulfamethoxazole, Ciprofloxacin)
  • Spectrophotometer
  • Shaking incubator (37°C)

2. Preparation of Test Compound and Controls:

  • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO.
  • Prepare a stock solution of the positive control antibiotic in an appropriate solvent.
  • The negative control will be MHB with the highest concentration of DMSO used for the test compound.

3. Preparation of Bacterial Inoculum:

  • From an overnight culture plate, inoculate a few colonies of the desired bacterial strain into fresh Tryptic Soy Broth (TSB).
  • Incubate at 37°C with shaking until the culture reaches an optical density (OD600) of approximately 1.0.[4]
  • Dilute this culture in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

4. Assay Procedure (Broth Microdilution):

  • In a 96-well plate, add 100 µL of MHB to all wells.
  • Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL to subsequent wells. This typically creates a concentration range from 256 µg/mL to 0.5 µg/mL.[4]
  • Repeat the serial dilution for the positive control antibiotic in separate rows.
  • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
  • Include a positive growth control (bacteria in MHB without any compound) and a sterility control (MHB only).
  • Incubate the plates at 37°C for 18-24 hours with shaking (200 rpm).[4]

5. Data Analysis:

  • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
  • The results can be confirmed by measuring the OD600 of each well using a microplate reader.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

CompoundMIC (µg/mL)
S. aureus B. subtilis E. coli P. aeruginosa
This compound321664128
Sulfamethoxazole (Control)16832>256

Workflow and Pathway Diagrams

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis stock Prepare Compound Stock (10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions (e.g., 256 to 0.5 µg/mL) stock->serial_dilution inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) add_inoculum Add Bacterial Inoculum to all wells inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_plate Visually Inspect for Turbidity or Read OD600 incubation->read_plate determine_mic Determine MIC Value read_plate->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes Inhibitor This compound (PABA Analog) Inhibitor->DHPS Competitively Inhibits DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Anticancer Activity: MTT Cell Proliferation Assay

Application Note

Many sulfonamide derivatives have demonstrated significant anticancer potential by targeting various mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways like PI3K/mTOR or receptor tyrosine kinases (e.g., VEGFR-2).[4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[6] This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Experimental Protocol

1. Materials and Reagents:

  • This compound (Test Compound)
  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, HeLa cervical cancer)[6][7]
  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
  • Phosphate-Buffered Saline (PBS), sterile
  • Trypsin-EDTA
  • MTT solution (5 mg/mL in sterile PBS)
  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
  • Positive control cytotoxic drug (e.g., Doxorubicin)
  • Sterile 96-well cell culture plates
  • CO2 incubator (37°C, 5% CO2)
  • Microplate reader (570 nm)

2. Cell Seeding:

  • Culture cancer cells to ~80% confluency.
  • Harvest cells using Trypsin-EDTA and perform a cell count (e.g., using a hemocytometer).
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
  • Incubate the plate for 24 hours to allow cells to attach.

3. Compound Treatment:

  • Prepare a series of dilutions of this compound in complete medium from a DMSO stock solution. Ensure the final DMSO concentration in the wells is ≤ 0.5%.
  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Include wells for a vehicle control (medium with DMSO) and a positive control (Doxorubicin).
  • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
  • Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
  • Carefully remove the medium from the wells.
  • Add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.

5. Data Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
  • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).

Data Presentation

Table 2: Cytotoxic Activity (IC50) of this compound on various cancer cell lines.

CompoundIC50 (µM)
MCF-7 (Breast) HCT-116 (Colon) HeLa (Cervical)
This compound12.58.215.8
Doxorubicin (Control)0.90.51.1

Enzyme Inhibition: Carbonic Anhydrase (CA) Assay

Application Note

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[8] They are involved in numerous physiological processes, and certain isoforms (e.g., CA IX and XII) are overexpressed in various tumors, contributing to tumor acidification and progression.[9] Sulfonamides are the most prominent class of CA inhibitors.[9] This assay measures the esterase activity of CA, where the enzyme hydrolyzes a substrate to produce a colored product. An inhibitor will block this activity, leading to a reduced colorimetric signal. This protocol is adapted for a high-throughput 96-well plate format.[10]

Experimental Protocol

1. Materials and Reagents:

  • This compound (Test Compound)
  • Purified human Carbonic Anhydrase isoenzyme (e.g., hCA II or hCA IX)
  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
  • CA Substrate (e.g., 4-Nitrophenyl acetate)
  • Positive control CA inhibitor (e.g., Acetazolamide)[10]
  • Sterile 96-well plates (UV-transparent)
  • Microplate reader (405 nm)

2. Preparation of Reagents:

  • Prepare a stock solution of the test compound and Acetazolamide in DMSO.
  • Dilute the purified CA enzyme in CA Assay Buffer to the desired working concentration.
  • Prepare the CA substrate solution in a solvent with minimal water content (e.g., acetonitrile) to prevent spontaneous hydrolysis.

3. Assay Procedure:

  • Add 90 µL of CA Assay Buffer to each well of a 96-well plate.
  • Add 5 µL of various concentrations of the test compound (or positive control) to the sample wells. Add 5 µL of DMSO to the enzyme activity control wells.
  • Add 5 µL of the diluted CA enzyme to all wells except the background control (add 5 µL of assay buffer instead).
  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
  • Initiate the reaction by adding 5 µL of the CA substrate to each well.
  • Immediately place the plate in a microplate reader.

4. Data Analysis:

  • Measure the absorbance at 405 nm in kinetic mode for 10-30 minutes at room temperature.[10]
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
  • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Data Presentation

Table 3: Inhibitory Activity (IC50) of this compound against human Carbonic Anhydrase isoforms.

CompoundIC50 (nM)
hCA II (Cytosolic) hCA IX (Tumor-associated)
This compound85.325.1
Acetazolamide (Control)12.025.0

References

Application Notes and Protocols: 3-Ethenyltriazole-4-sulfonamide and its Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, including pH regulation, respiration, and tumorigenesis.[2] Consequently, carbonic anhydrase inhibitors (CAIs) have emerged as important therapeutic agents for a variety of conditions such as glaucoma, epilepsy, and cancer.[1][3] Sulfonamides represent a major class of CAIs, with their primary mechanism of action involving the coordination of the sulfonamide moiety to the zinc ion within the enzyme's active site.[1]

This document focuses on the emerging class of triazole-containing sulfonamides as potent and often selective carbonic anhydrase inhibitors. While specific data on 3-ethenyltriazole-4-sulfonamide is limited, this class of compounds, synthesized through efficient methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has demonstrated significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[1][4][5] These application notes provide an overview of their mechanism of action, inhibitory data for representative compounds, and detailed protocols for their evaluation.

Mechanism of Action

The inhibitory activity of sulfonamide-based compounds against carbonic anhydrases is well-established. The deprotonated sulfonamide nitrogen atom acts as a strong zinc-binding group, coordinating to the Zn(II) ion in the enzyme's active site. This interaction displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's ability to hydrate carbon dioxide.[1][6] The triazole ring and its various substituents, often referred to as the "tail," extend into the active site cavity and can form additional interactions with amino acid residues, which contributes to the inhibitor's potency and isoform selectivity.[7]

Mechanism_of_Action cluster_0 Catalytically Active State cluster_1 Inhibition cluster_2 Inhibited State CA_Active_Site Carbonic Anhydrase Active Site Zn_ion Zn(II) Ion CA_Active_Site->Zn_ion contains H2O H₂O Zn_ion->H2O binds Inhibited_Complex Inhibited Enzyme-Inhibitor Complex Sulfonamide Sulfonamide Inhibitor (R-SO₂NH₂) Sulfonamide->Zn_ion displaces H₂O and binds to

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Inhibitory Activity of Representative Triazole-Sulfonamides

The following table summarizes the inhibition data (KI in nM) of several representative triazole-containing sulfonamide compounds against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic, off-target isoforms), and hCA IX, hCA XII (transmembrane, tumor-associated isoforms).

Compound IDhCA I (KI nM)hCA II (KI nM)hCA IX (KI nM)hCA XII (KI nM)Reference
Compound 6d 18.8<100<100-[8]
Compound 6q 38.3<100<100-[8]
Compound 6e 50.4<100<100-[8]
Compound 6o ---10.0[8]
Compound 6m ---<41.9[8]
Compound 6f ---<41.9[8]
Compound 4 >10000>1000013791[7]
Compound 5 >10000271.5>100004284[7]
Compound 6 >10000>10000>1000091[7]
Compound 3c -2.8--[1]
Compound 3j -3.8--[1]
Galactose derivative 8 --9.7-[2]

Note: A lower KI value indicates a higher inhibitory potency. Dashes indicate data not available.

Experimental Protocols

Synthesis of Triazole-Sulfonamides via Click Chemistry

A common and efficient method for synthesizing 1,2,3-triazole-containing sulfonamides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][4] This protocol provides a general procedure.

Materials:

  • Azide-functionalized sulfonamide (e.g., 4-azidobenzenesulfonamide)

  • Terminal alkyne derivative

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of tert-butanol and water, or DMF)

  • Deionized water

  • Organic solvents for extraction and purification (e.g., ethyl acetate, dichloromethane)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized sulfonamide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the copper sulfate solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure triazole-sulfonamide.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Synthesis_Workflow Start Start Dissolve Dissolve Azide-Sulfonamide and Alkyne in Solvent Start->Dissolve Add_Reagents Add Sodium Ascorbate and CuSO₄ Solutions Dissolve->Add_Reagents React Stir at Room Temperature (Monitor by TLC) Add_Reagents->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of triazole-sulfonamides.
Colorimetric Carbonic Anhydrase Inhibition Assay

This protocol describes a simple and high-throughput compatible colorimetric assay to screen for and characterize carbonic anhydrase inhibitors. The assay is based on the esterase activity of carbonic anhydrase, which cleaves a substrate to produce a colored product (p-nitrophenol) that can be quantified spectrophotometrically at 405 nm.[9][10]

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • CA Assay Buffer

  • CA Substrate (e.g., 4-Nitrophenyl acetate)

  • Test inhibitor compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Acetazolamide)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in CA Assay Buffer.

    • Prepare serial dilutions of the test inhibitor and the positive control inhibitor in CA Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Plate Setup:

    • Blank wells: Add CA Assay Buffer only.

    • Enzyme Control (EC) wells: Add CA enzyme solution and the same volume of inhibitor solvent (without inhibitor).

    • Inhibitor wells: Add CA enzyme solution and the desired concentration of the test inhibitor.

    • Positive Control wells: Add CA enzyme solution and the desired concentration of the positive control inhibitor (e.g., Acetazolamide).

  • Pre-incubation:

    • Add the enzyme and inhibitor solutions to the respective wells of the 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the CA Substrate to all wells.

    • Immediately start measuring the absorbance at 405 nm in kinetic mode at room temperature for a set period (e.g., 30-60 minutes), taking readings at regular intervals (e.g., every 30-60 seconds).

  • Data Analysis:

    • For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(VEC - VInhibitor) / VEC] * 100 where VEC is the rate of the enzyme control and VInhibitor is the rate in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Assay_Workflow Start Start Prep Prepare Reagents: Enzyme, Inhibitors, Substrate Start->Prep Plate_Setup Set up 96-well Plate: Blank, Controls, Inhibitor dilutions Prep->Plate_Setup Pre_Incubate Pre-incubate Enzyme and Inhibitor (10-15 min at RT) Plate_Setup->Pre_Incubate Initiate Initiate Reaction with Substrate Pre_Incubate->Initiate Measure Kinetic Measurement of Absorbance at 405 nm Initiate->Measure Analyze Calculate Reaction Rates and % Inhibition Measure->Analyze Determine_IC50 Determine IC₅₀ from Dose-Response Curve Analyze->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Conclusion

Triazole-sulfonamide derivatives represent a versatile and potent class of carbonic anhydrase inhibitors. Their modular synthesis via click chemistry allows for the facile generation of diverse chemical libraries for structure-activity relationship studies. The protocols provided herein offer a foundation for the synthesis and evaluation of these compounds, enabling researchers to explore their therapeutic potential further. The significant inhibitory activity and potential for isoform selectivity make this class of compounds promising leads for the development of novel drugs targeting carbonic anhydrase in various diseases.

References

experimental design for testing 3-Ethenyltriazole-4-sulfonamide efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Efficacy Testing of 3-Ethenyltriazole-4-sulfonamide

Introduction

This compound is a novel synthetic compound featuring both a triazole ring and a sulfonamide functional group. The sulfonamide moiety is a well-established pharmacophore known for a wide range of biological activities, including antibacterial, anti-inflammatory, diuretic, and anticancer effects.[1] A primary mechanism for many of these effects is the inhibition of carbonic anhydrase (CA) enzymes.[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of CA isoforms is implicated in various pathologies; for instance, isoforms like CA IX and CA XII are overexpressed in hypoxic solid tumors and contribute to tumor acidosis, proliferation, and metastasis, making them key anticancer targets.[2][3][4]

These application notes provide a comprehensive experimental framework to evaluate the therapeutic efficacy of this compound. The protocols described herein outline a tiered approach, beginning with fundamental in vitro enzymatic and cell-based assays to establish a mechanism of action and progressing to in vivo models to assess physiological effects. The primary hypotheses to be tested are that the compound acts as an inhibitor of carbonic anhydrase and exhibits subsequent anticancer and/or anti-inflammatory properties.

Overall Experimental Design

The proposed research plan follows a logical progression from initial biochemical screening to cellular assays and finally to preclinical animal models to comprehensively evaluate the compound's efficacy.

G cluster_0 Phase 1: In Vitro Evaluation cluster_1 Phase 2: In Vivo Efficacy Models p1 Protocol 1: Carbonic Anhydrase Inhibition Assay p2 Protocol 2: Cell Viability (Cytotoxicity) Assay p1->p2 If potent CA inhibitor p3 Protocol 3: Anti-Inflammatory Model (Paw Edema) p1->p3 If CA inhibition is linked to inflammation p4 Protocol 4: Anticancer Model (Xenograft) p2->p4 If cytotoxic to cancer cells start Compound: This compound start->p1

Caption: High-level workflow for efficacy testing of this compound.

Phase 1: In Vitro Characterization

Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay

Objective: To determine if this compound inhibits the enzymatic activity of key human carbonic anhydrase isoforms (e.g., hCA II, and tumor-associated hCA IX) and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: This protocol is based on a colorimetric assay that measures the esterase activity of CA.[5][6] The enzyme catalyzes the hydrolysis of a substrate (e.g., 4-nitrophenyl acetate) to a colored product (4-nitrophenolate), which can be quantified spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA II and hCA IX)

  • CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • 4-Nitrophenyl acetate (NPA) substrate solution

  • This compound (test compound)

  • Acetazolamide (positive control inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear flat-bottom plates

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in CA Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for the positive control, Acetazolamide.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • X µL of CA Assay Buffer

    • 10 µL of the appropriate compound dilution (or DMSO for vehicle control).

    • 10 µL of diluted CA enzyme solution (e.g., hCA II or hCA IX).

    • Include a "No Enzyme" control with buffer instead of enzyme solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation: Add 20 µL of the NPA substrate solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 405 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation:

Compound ConcentrationRate of Reaction (mOD/min)% Inhibition
Vehicle Control (0 µM)[Value]0
1 nM[Value][Value]
10 nM[Value][Value]
100 nM[Value][Value]
1 µM[Value][Value]
10 µM[Value][Value]
100 µM[Value][Value]
IC50 (µM) \multicolumn{2}{c}{[Calculated Value] }
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Microenvironment

The rationale for testing this compound as an anticancer agent is based on the role of CA IX in promoting cancer cell survival and proliferation in hypoxic (low oxygen) conditions, which are common in solid tumors.

G cluster_0 Tumor Cell cluster_1 Tumor Microenvironment hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_gene CA9 Gene Transcription hif1a->ca9_gene ca9 Carbonic Anhydrase IX (Membrane Bound) ca9_gene->ca9 hco3 HCO₃⁻ + H⁺ ca9->hco3 co2 CO₂ + H₂O co2->ca9 acid_extrusion H⁺ Extrusion hco3->acid_extrusion acidosis Extracellular Acidosis (Low pH) acid_extrusion->acidosis proliferation Increased Cell Proliferation & Invasion acidosis->proliferation compound This compound compound->inhibition

Caption: Inhibition of CA IX by sulfonamides can reverse tumor acidosis and suppress proliferation.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines known to overexpress CA IX (e.g., HT-29 colorectal carcinoma, MDA-MB-231 breast cancer) and a non-cancerous control cell line (e.g., HEK293) to determine potency and selectivity.[3][8]

Methodology: The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9]

Materials:

  • Cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • This compound (test compound)

  • Doxorubicin (positive control)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[11]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineCompound Concentration% Cell ViabilityIC50 (µM)
HT-29 Vehicle Control (0 µM)100\multirow{6}{}{[Value]}
0.1 µM[Value]
1 µM[Value]
10 µM[Value]
50 µM[Value]
100 µM[Value]
HEK293 Vehicle Control (0 µM)100\multirow{6}{}{[Value]}
0.1 µM[Value]
1 µM[Value]
10 µM[Value]
50 µM[Value]
100 µM[Value]

Phase 2: In Vivo Efficacy Testing

Protocol 3: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rodent model. This is a widely used and validated model for screening anti-inflammatory drugs.[12][13]

Methodology: Inflammation is induced by injecting a phlogistic agent (carrageenan) into the sub-plantar region of a rat's hind paw. The resulting increase in paw volume (edema) is measured over time. The efficacy of the test compound is determined by its ability to reduce this edema compared to a control group.

Materials:

  • Male Wistar rats or Swiss albino mice (150-200g)

  • This compound

  • Indomethacin or Diclofenac (positive control drug)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the study with free access to water.

  • Grouping: Divide animals into four groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III: Test Compound (Low Dose, e.g., 25 mg/kg)

    • Group IV: Test Compound (High Dose, e.g., 50 mg/kg)

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw for each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-[Mean ± SEM]0
Indomethacin10[Mean ± SEM][Value]
Test Compound25[Mean ± SEM][Value]
Test Compound50[Mean ± SEM][Value]

Workflow for In Vivo Anti-Inflammatory Assay

G A 1. Animal Grouping (n=6 per group) B 2. Baseline Paw Volume Measurement A->B C 3. Administer Compound (p.o. or i.p.) B->C D 4. Induce Edema (Carrageenan Injection) C->D E 5. Measure Paw Volume (1, 2, 3, 4 hours post-injection) D->E F 6. Data Analysis: Calculate % Inhibition E->F

Caption: Step-by-step experimental workflow for the paw edema anti-inflammatory model.

References

Application Note & Protocol: Quantification of 3-Ethenyltriazole-4-sulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

AN-001 | For Research Use Only

Abstract

This application note details a sensitive and selective method for the quantification of 3-Ethenyltriazole-4-sulfonamide in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). While no specific methods for the direct quantification of this compound have been documented in the reviewed literature, this protocol has been developed based on established methodologies for structurally similar triazole and sulfonamide compounds[1][2]. The method employs a protein precipitation extraction procedure and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which offers high sensitivity and specificity[1][3]. This approach is suitable for pharmacokinetic studies and therapeutic drug monitoring in a drug development setting.

Introduction

This compound is a novel compound of interest in pharmaceutical research. As with any potential therapeutic agent, a robust and reliable analytical method for its quantification in biological matrices is essential for preclinical and clinical development. Sulfonamides are a class of synthetic antimicrobial drugs, and their analytical determination is well-established[4]. High-performance liquid chromatography (HPLC) and, more specifically, LC-MS/MS are the most widely used techniques for the determination of sulfonamides in various matrices, including biological fluids and environmental samples[2][5]. The triazole moiety is also common in many pharmaceutical compounds, and LC-MS/MS has been successfully applied to their quantification[1]. This protocol combines principles from the analysis of both structural components to propose a highly selective and sensitive method for this compound.

Experimental

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or another sulfonamide like Sulfapyridine)[6]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following is a representative configuration:

  • LC System: Agilent 1290 Infinity II LC System or equivalent[7]

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent[7]

  • Analytical Column: Phenomenex Kinetex C18 column (e.g., 2.1 x 100 mm, 1.8 µm) or equivalent[1][3]

  • Data Acquisition and Processing: Agilent MassHunter Workstation software or equivalent[7]

  • Mobile Phase A: 0.1% Formic acid in water[1][3]

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid[3]

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 3 µL[3]

  • Column Temperature: 40 °C[3]

  • Gradient Elution: A linear gradient can be optimized, for example:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by direct infusion of the this compound reference standard. A hypothetical transition could be based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion.

  • Gas Temperature: 300 °C

  • Gas Flow: 5 L/min

  • Nebulizer Pressure: 45 psi

  • Sheath Gas Temperature: 250 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards: Spike blank human plasma with the working solutions to obtain final concentrations ranging from, for example, 1 to 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

The following protocol is based on a protein precipitation method, which is a common and straightforward approach for plasma samples[1].

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Data Presentation

The quantitative performance of the method should be evaluated according to regulatory guidelines. The following tables present hypothetical data for such a validation.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = 0.0025x + 0.001> 0.998

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
Low3< 10%± 10%< 10%± 10%
Medium300< 10%± 10%< 10%± 10%
High800< 10%± 10%< 10%± 10%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low385 - 11585 - 115
High80085 - 11585 - 115

Visualizations

experimental_workflow start Start: Plasma Sample (100 µL) add_is Add Internal Standard (20 µL) start->add_is protein_precipitation Protein Precipitation: Add Acetonitrile (300 µL) add_is->protein_precipitation vortex1 Vortex (1 min) protein_precipitation->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 inject Inject into LC-MS/MS System vortex2->inject

Caption: Experimental workflow for the extraction of this compound from human plasma.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the quantification of this compound in human plasma by LC-MS/MS. The proposed method is based on established analytical techniques for similar chemical structures and is expected to offer high sensitivity, selectivity, and throughput. The validation parameters outlined provide a framework for ensuring the reliability of the data for use in regulated bioanalysis. This method should be fully validated before its application in routine analysis.

References

Application Notes and Protocols for the Derivatization of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed experimental protocols for the derivatization of 3-Ethenyltriazole-4-sulfonamide. This core structure represents a versatile scaffold for developing novel compounds with potential applications in medicinal chemistry and materials science. The derivatization strategies focus on the two key functional moieties: the sulfonamide group and the ethenyl (vinyl) group.

Introduction to this compound as a Scaffold

The combination of a triazole ring and a sulfonamide group in a single molecule has been shown to result in a wide range of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties.[1][2][3] The triazole moiety can participate in hydrogen bonding and dipole interactions, while the sulfonamide group is a well-established pharmacophore present in numerous approved drugs.[3][4] The presence of an ethenyl group offers a reactive handle for further modifications, such as polymerization or Michael addition, allowing for the creation of a diverse library of compounds for screening.[5][6]

Potential Applications of Derivatives:

  • Anticancer Agents: Triazole-sulfonamide hybrids have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7][8][9] Derivatization can be explored to enhance selectivity and potency.

  • Antimicrobial Agents: The scaffold is a promising starting point for the development of new antibacterial and antifungal agents, a critical need in the face of growing resistance.[4][10][11]

  • Enzyme Inhibitors: Sulfonamides are classic inhibitors of enzymes like carbonic anhydrase and proteases.[12] New derivatives could target a range of enzymes implicated in disease.

  • Polymer Science: The vinyl group allows for the synthesis of functionalized polymers with potential applications in drug delivery, biomaterials, and coatings.[5][6]

Proposed Synthesis of the Core Scaffold: 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide

Synthetic_Workflow_Core A Acrylonitrile C Amidrazone Intermediate A->C Reaction B Hydrazine Hydrate B->C E 3-Ethenyl-1H-1,2,4-triazole C->E Cyclization D Orthoformate D->E G 3-Ethenyl-1H-1,2,4-triazole-4-sulfonyl chloride E->G Sulfonation F Chlorosulfonic Acid F->G I 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide G->I Amination H Ammonia H->I

Figure 1: Proposed synthetic workflow for 3-Ethenyl-1H-1,2,4-triazole-4-sulfonamide.

Derivatization Strategies and Protocols

Two primary strategies for the derivatization of this compound are presented: modification of the sulfonamide moiety and reactions involving the ethenyl group.

Strategy 1: Derivatization of the Sulfonamide Moiety

This approach focuses on the synthesis of a library of N-substituted sulfonamides. The introduction of various alkyl, aryl, or heterocyclic groups on the sulfonamide nitrogen can significantly modulate the compound's physicochemical properties and biological activity.

Sulfonamide_Derivatization Start 3-Ethenyl-1H-1,2,4-triazole-4-sulfonyl chloride Reaction N-Sulfonylation Reaction Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Purification Work-up and Purification (e.g., Extraction, Chromatography) Reaction->Purification Product N-Substituted 3-Ethenyl-1,2,4-triazole-4-sulfonamide Purification->Product

Figure 2: Workflow for the N-derivatization of the sulfonamide.

Experimental Protocol: General Procedure for N-Alkylation/Arylation of this compound

  • Materials:

    • 3-Ethenyl-1H-1,2,4-triazole-4-sulfonyl chloride (1.0 eq)

    • Appropriate primary or secondary amine (1.1 eq)

    • Anhydrous pyridine or triethylamine (2.0 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 3-Ethenyl-1H-1,2,4-triazole-4-sulfonyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add the corresponding amine, followed by the dropwise addition of pyridine or triethylamine.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (if a basic amine scavenger is used), saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization:

    • Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Hypothetical SAR Data for Sulfonamide Derivatives

The following table illustrates how quantitative data for a series of hypothetical derivatives could be presented to facilitate structure-activity relationship (SAR) analysis.

Compound IDAnticancer Activity (IC₅₀, µM) vs. HeLaAntibacterial Activity (MIC, µg/mL) vs. S. aureus
EDTS-01 HBenzyl15.232
EDTS-02 H4-Chlorobenzyl8.516
EDTS-03 H2-Pyridyl5.18
EDTS-04 MethylPhenyl22.864
EDTS-05 HMorpholinoethyl>50128
Strategy 2: Derivatization of the Ethenyl Group

The ethenyl group is susceptible to various addition reactions, providing a means to introduce diverse functionalities. This section details a protocol for the Michael addition of thiols, a reaction known for its high efficiency and mild conditions (Thiol-ene click reaction).

Ethenyl_Derivatization Start This compound Reaction Thiol-ene Michael Addition Start->Reaction Thiol Thiol (R-SH) Thiol->Reaction Initiator Radical Initiator (e.g., AIBN) or Base Initiator->Reaction Solvent Solvent (e.g., Methanol, THF) Solvent->Reaction Purification Purification (e.g., Recrystallization, Chromatography) Reaction->Purification Product 3-(2-Thioethyl)triazole-4-sulfonamide Derivative Purification->Product

Figure 3: Workflow for the derivatization of the ethenyl group via thiol-ene addition.

Experimental Protocol: General Procedure for Thiol-ene Addition to this compound

  • Materials:

    • This compound (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan, cysteine methyl ester) (1.2 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq) for radical initiation, or a catalytic amount of a base like sodium methoxide for Michael addition.

    • Anhydrous methanol or THF.

  • Procedure:

    • Dissolve this compound and the corresponding thiol in anhydrous methanol in a flask equipped with a condenser.

    • Add the radical initiator (AIBN).

    • Reflux the reaction mixture under a nitrogen atmosphere for 6-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization:

    • Confirm the structure of the product by ¹H NMR (disappearance of vinyl protons and appearance of new aliphatic protons), ¹³C NMR, FT-IR, and HRMS.

Data Presentation: Hypothetical Bioactivity Data for Ethenyl Group Derivatives

Compound IDR-SH (Thiol Used)Carbonic Anhydrase II Inhibition (Kᵢ, nM)Antifungal Activity (MIC, µg/mL) vs. C. albicans
ETSA-01 Thiophenol89.516
ETSA-02 4-Methoxythiophenol65.28
ETSA-03 Benzyl mercaptan120.732
ETSA-04 N-acetyl-L-cysteine methyl ester45.84

Conclusion

The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents and functional materials. The protocols outlined in this document provide a foundation for the systematic exploration of the chemical space around this versatile scaffold. The combination of established synthetic methodologies with the potential for diverse biological activities makes this an attractive area for further research and development. It is recommended that initial small-scale syntheses are performed to optimize reaction conditions for specific substrates.

References

Application Notes and Protocols for the Laboratory Synthesis of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the laboratory synthesis of 3-Ethenyltriazole-4-sulfonamide, a novel heterocyclic compound with potential applications in medicinal chemistry. The protocol is based on established synthetic methodologies for triazole and sulfonamide derivatives. Triazole and sulfonamide compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5][6][7] The incorporation of a vinyl group introduces a potential site for further functionalization or for use as a covalent inhibitor in drug design.[8]

Potential Applications:

The this compound scaffold combines the structural features of both triazoles and sulfonamides. Derivatives of these classes of compounds have been extensively studied and have shown significant therapeutic potential.[1][2] The sulfonamide moiety is a key functional group in a variety of approved drugs.[4] Triazole rings are present in numerous antifungal and antibacterial agents.[5][7] The vinyl group on the triazole ring makes this compound a Michael acceptor, which could be explored for covalent modification of biological targets.[8] Therefore, this compound is a promising candidate for screening in various biological assays, particularly in the fields of infectious diseases and oncology.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process, starting from readily available precursors. The key steps involve the construction of the triazole ring, introduction of the sulfonamide group, and formation of the ethenyl (vinyl) group. The following protocol outlines a plausible synthetic route.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be carried out in a well-ventilated fume hood. Standard techniques for inert atmosphere reactions should be employed where necessary.

Step 1: Synthesis of 4-Amino-1,2,4-triazole-3-carbaldehyde

This step involves the synthesis of a key intermediate, an amino-triazole with a functional group that can be converted to a vinyl group.

  • Reaction Setup: To a solution of 4-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-amino-1,2,4-triazole-3-carbaldehyde.

Step 2: Synthesis of 4-Amino-3-ethenyl-1,2,4-triazole

This step converts the aldehyde group into the desired ethenyl (vinyl) group using a Wittig reaction.

  • Reaction Setup: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as n-butyllithium (n-BuLi, 1.1 eq) at 0 °C. Stir the resulting ylide solution for 30 minutes.

  • Reaction: Add a solution of 4-amino-1,2,4-triazole-3-carbaldehyde (1.0 eq) in anhydrous THF to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

The final step involves the sulfonylation of the amino group on the triazole ring.

  • Reaction Setup: Dissolve 4-amino-3-ethenyl-1,2,4-triazole (1.0 eq) in pyridine at 0 °C.

  • Reaction: Add sulfonyl chloride (SO₂Cl₂, 1.2 eq) dropwise to the solution. Stir the reaction mixture at room temperature for 6 hours.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Quantitative Data Summary

StepReactant 1Moles (eq)Reactant 2Moles (eq)SolventTemperature (°C)Time (h)Expected Yield (%)
14-amino-1,2,4-triazole1.0POCl₃1.5DMF0 to RT1260-70
24-amino-1,2,4-triazole-3-carbaldehyde1.0Methyltriphenylphosphonium bromide / n-BuLi1.2 / 1.1THF0 to RT450-60
34-amino-3-ethenyl-1,2,4-triazole1.0SO₂Cl₂1.2Pyridine0 to RT670-80

Visualizations

Experimental Workflow

experimental_workflow start Start: 4-amino-1,2,4-triazole step1 Step 1: Formylation (POCl3, DMF) start->step1 intermediate1 Intermediate: 4-amino-1,2,4-triazole-3-carbaldehyde step1->intermediate1 Work-up & Purification step2 Step 2: Wittig Reaction (Ph3PCH3Br, n-BuLi, THF) intermediate1->step2 intermediate2 Intermediate: 4-amino-3-ethenyl-1,2,4-triazole step2->intermediate2 Work-up & Purification step3 Step 3: Sulfonylation (SO2Cl2, Pyridine) intermediate2->step3 product Final Product: This compound step3->product Work-up & Recrystallization

Caption: Synthetic workflow for this compound.

Signaling Pathway (Hypothetical Mechanism of Action)

Given that the biological activity of this compound is yet to be determined, a hypothetical signaling pathway illustrates its potential as a covalent inhibitor targeting a protein kinase.

signaling_pathway cluster_kinase_activity Kinase Activity drug This compound kinase Target Protein Kinase (e.g., with active site Cysteine) drug->kinase Covalent Binding (Michael Addition) phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation inhibition Inhibition atp ATP atp->kinase substrate Substrate Protein substrate->kinase downstream Downstream Signaling (e.g., Cell Proliferation) phosphorylated_substrate->downstream inhibition->downstream Blocks Pathway

Caption: Hypothetical covalent inhibition of a protein kinase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-ethenyltriazole-4-sulfonamide. The information is based on established chemical principles and analogous reactions reported in the scientific literature.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis.

Q1: I am observing a low yield in the [3+2] cycloaddition step between the diazo-sulfonamide reagent and vinylacetylene. What are the potential causes and solutions?

A1: Low yields in this step are a common challenge. Here are several factors to investigate:

  • Purity of Reagents: Ensure the diazo-sulfonamide reagent is pure and freshly prepared, as it can be unstable. The vinylacetylene should be free of impurities that could poison the catalyst or participate in side reactions.

  • Catalyst Activity: If using a catalyst (e.g., for regioselectivity), ensure it is active. Consider using a fresh batch of the catalyst or preparing it in situ.

  • Reaction Temperature: The reaction temperature may be suboptimal. Try running the reaction at a lower temperature for a longer duration to minimize decomposition of the diazo reagent, or at a slightly elevated temperature to improve the reaction rate. A temperature screening is recommended.

  • Solvent Choice: The choice of solvent can significantly impact the reaction. Ensure the solvent is anhydrous and degassed. Consider screening different solvents of varying polarity.

  • Stoichiometry: The molar ratio of the reactants can be critical. Try using a slight excess of the more stable reactant (vinylacetylene) to drive the reaction to completion.

Q2: I am getting a mixture of regioisomers. How can I improve the regioselectivity of the cycloaddition?

A2: The formation of regioisomers is a common issue in triazole synthesis. To favor the desired isomer:

  • Catalyst Choice: For cycloadditions involving terminal alkynes, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields the 1,4-disubstituted triazole. For a diazo-alkyne cycloaddition, the regioselectivity can be influenced by the electronic and steric properties of the substituents. While less common for diazo-sulfonamides, exploring different catalysts (e.g., ruthenium-based) might alter the isomeric ratio.

  • Directed Synthesis: If regioselectivity remains a problem, a multi-step approach where the triazole ring is formed with a precursor group at the 4-position, which is then converted to the sulfonamide, might be necessary.

Q3: The deprotection of the sulfonamide is incomplete or leads to decomposition of the product. What should I do?

A3: The stability of the ethenyl group during deprotection is a key concern.

  • Choice of Protecting Group and Deprotection Agent: The protecting group on the sulfonamide should be chosen such that it can be removed under conditions that do not affect the ethenyl group. For example, if using acid-labile protecting groups like 4-methoxybenzyl (MOB), use a mild acid and carefully control the reaction time and temperature.

  • Monitoring the Reaction: Closely monitor the deprotection reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid over-exposure to the deprotection agent.

  • Alternative Protecting Groups: If decomposition persists, consider using a different protecting group that can be removed under orthogonal conditions (e.g., hydrogenolysis), although this may also affect the vinyl group.

Q4: I am having difficulty purifying the final product. What purification techniques are recommended?

A4: Purification can be challenging due to the polarity of the sulfonamide group.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended. The addition of a small amount of acetic acid or triethylamine to the eluent can sometimes improve the separation of acidic or basic compounds, respectively.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to obtain a highly pure product.

Quantitative Data Summary

The following table provides a template for recording and comparing experimental data for the key cycloaddition step. Researchers should adapt this table to their specific experimental setup.

EntryDiazo-sulfonamide (equiv.)Vinylacetylene (equiv.)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Purity (%)
11.01.2NoneToluene80124585
21.01.5NoneDioxane10085588
31.21.0Cu(I) (5)THF25243090 (single isomer)
41.01.2Ru-cat (2)DCM40186075 (mixture of isomers)

Experimental Protocols

A plausible, generalized protocol for the synthesis of this compound is provided below. Note: This is a hypothetical protocol based on related literature and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N,N-bis(4-methoxybenzyl)methanesulfonyl Azide (Protected Diazo-sulfonamide precursor) This step is based on analogous preparations of sulfonyl azides.

  • To a solution of N,N-bis(4-methoxybenzyl)methanesulfonamide (1.0 eq) in a suitable solvent (e.g., acetonitrile) at 0 °C, add a base (e.g., triethylamine, 1.2 eq).

  • Slowly add a diazo-transfer reagent (e.g., triflyl azide, 1.1 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 2: [3+2] Cycloaddition to form Protected this compound

  • In a reaction vessel, dissolve the protected diazo-sulfonamide reagent (1.0 eq) in an anhydrous, degassed solvent (e.g., toluene).

  • Add vinylacetylene (1.2 eq), which can be bubbled through the solution or added as a condensed liquid at low temperature.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient).

Step 3: Deprotection to yield this compound

  • Dissolve the protected triazole (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add a strong acid (e.g., trifluoroacetic acid, 10-20 eq).

  • Stir the reaction at 0 °C to room temperature, monitoring carefully by TLC.

  • Once the reaction is complete, carefully quench the acid by adding the mixture to a cooled saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general troubleshooting workflow.

G cluster_0 Step 1: Reagent Synthesis cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Deprotection A N,N-bis(MOB) methanesulfonamide C Protected Diazo- sulfonamide A->C Base B Diazo-transfer reagent B->C E Protected 3-Ethenyl- triazole-4-sulfonamide C->E Heat D Vinylacetylene D->E F 3-Ethenyltriazole- 4-sulfonamide (Final Product) E->F Acid (TFA)

Caption: Proposed synthetic pathway for this compound.

G cluster_reagents Reagent & Catalyst Issues cluster_conditions Reaction Condition Issues cluster_analysis Analysis & Purification start Problem Encountered (e.g., Low Yield) check_purity Verify Purity of Starting Materials start->check_purity check_temp Screen Reaction Temperature start->check_temp check_catalyst Check Catalyst Activity/Loading check_purity->check_catalyst check_stoichiometry Optimize Reactant Stoichiometry check_catalyst->check_stoichiometry analyze_byproducts Identify Byproducts (LC-MS, NMR) check_stoichiometry->analyze_byproducts check_solvent Screen Solvents check_temp->check_solvent check_time Adjust Reaction Time check_solvent->check_time check_time->analyze_byproducts optimize_purification Optimize Purification (Chromatography, Recrystallization) analyze_byproducts->optimize_purification solution Problem Resolved optimize_purification->solution

Caption: General troubleshooting workflow for synthesis optimization.

Technical Support Center: Optimizing Reaction Conditions for 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Ethenyltriazole-4-sulfonamide. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and versatile method for synthesizing the 1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4][5][6] For this compound, this would likely involve the reaction of a vinyl azide with an alkyne bearing a sulfonamide group, or an azide with a sulfonamide moiety reacting with vinyl acetylene. A plausible retrosynthetic analysis suggests two primary pathways, as illustrated below.

retrosynthesis cluster_0 Retrosynthetic Pathways cluster_A Route A cluster_B Route B target This compound C-N bond disconnection C-N bond disconnection target->C-N bond disconnection C-N bond disconnection->Route A C-N bond disconnection->Route B Vinyl Azide Vinyl Azide Vinyl Azide->Route A Sulfonamide Alkyne Alkyne with Sulfonamide Precursor Sulfonamide Alkyne->Route A Sulfonyl Azide Sulfonyl Azide Sulfonyl Azide->Route B Vinyl Acetylene Vinyl Acetylene Vinyl Acetylene->Route B CuAAC_Workflow start Start dissolve Dissolve Azide and Alkyne in Solvent start->dissolve add_reagents Add Sodium Ascorbate and CuSO4 Solutions dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify Crude Product workup->purify end End purify->end Troubleshooting_Logic start Low Yield or Impure Product check_catalyst Is the Catalyst Active? start->check_catalyst check_sm Are Starting Materials Pure? check_catalyst->check_sm Yes optimize_catalyst Use fresh reagents, consider a ligand (TBTA) check_catalyst->optimize_catalyst No check_conditions Are Reaction Conditions Optimal? check_sm->check_conditions Yes purify_sm Re-purify starting materials check_sm->purify_sm No optimize_conditions Screen solvents and temperature check_conditions->optimize_conditions No successful_synthesis Successful Synthesis check_conditions->successful_synthesis Yes optimize_catalyst->start purify_sm->start optimize_conditions->start

References

Technical Support Center: Purification of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-Ethenyltriazole-4-sulfonamide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for this compound?

A1: The primary purification strategies for this compound, based on methodologies for similar sulfonamide and triazole compounds, include recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q2: Which solvents are suitable for the recrystallization of this compound?

A2: For sulfonamide and triazole-based compounds, solvent systems such as ethanol/DMF and isopropanol/water have been shown to be effective for recrystallization.[1][2][3] A systematic solvent screen is recommended to identify the optimal conditions for your specific material.

Q3: What chromatographic techniques are most effective for purifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the purification and analysis of sulfonamides.[4][5] For preparative scale, flash column chromatography using silica gel or a modified stationary phase is a common approach.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification.[6] HPLC can also be used for in-process control checks to get a more quantitative assessment of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Troubleshooting Steps
Low Purity After Recrystallization The chosen solvent system is not optimal, leading to co-precipitation of impurities.- Screen a wider range of solvent systems (e.g., different alcohols, esters, or mixtures with water).- Try a two-solvent recrystallization method.- Ensure slow cooling to promote the formation of pure crystals.
The crude material is too impure for a single recrystallization step.- Perform a preliminary purification step, such as an extraction or a quick filtration through a silica plug, before recrystallization.
Poor Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Add an anti-solvent to the solution to induce precipitation.- Reduce the volume of the solvent used for dissolution.- Ensure the cooling step is sufficient to maximize precipitation.
Compound Fails to Crystallize The compound may be an oil or an amorphous solid.- Attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal.- Consider co-crystallization with a suitable agent.[7]- If all else fails, chromatographic purification is necessary.
Co-elution of Impurities in Column Chromatography The polarity of the mobile phase is not optimized.- Adjust the solvent gradient (for flash chromatography) or the isocratic mobile phase composition.- Consider using a different stationary phase (e.g., C18, amino-propyl).[4]
The impurity has a very similar structure and polarity to the target compound.- Employ a different chromatographic technique, such as Supercritical Fluid Chromatography (SFC), which can offer different selectivity.[4]
Tailing of the Product Peak in Chromatography The compound may be interacting strongly with the stationary phase.- Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds.- Ensure the sample is fully dissolved in the mobile phase before loading.

Experimental Protocols

Protocol 1: Recrystallization from an Isopropanol/Water System

This protocol is a general guideline and may require optimization.

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of hot isopropanol (e.g., heated to 65-80°C).[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: Slowly add deionized water to the hot solution until a slight turbidity persists. If necessary, add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum recovery, further cool the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for purification using a standard silica gel stationary phase.

  • Stationary Phase: Prepare a silica gel column packed with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate the compound from impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_recrystallization Initial Purification cluster_analysis1 Purity Check cluster_decision Decision cluster_chromatography Further Purification cluster_analysis2 Final Purity Check cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization (e.g., Isopropanol/Water) Crude->Recrystallization Analysis1 Purity Analysis (TLC/HPLC) Recrystallization->Analysis1 Decision Purity > 98%? Analysis1->Decision Chromatography Column Chromatography (Silica Gel) Decision->Chromatography No Final Pure this compound Decision->Final Yes Analysis2 Purity Analysis (TLC/HPLC) Chromatography->Analysis2 Analysis2->Final

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_recrystallization_issues Recrystallization Issues cluster_chromatography_issues Chromatography Issues cluster_solutions Potential Solutions Start Low Purity After Initial Purification Recrystallization_Impure Impure Crystals Start->Recrystallization_Impure Oiling_Out Compound Oils Out Start->Oiling_Out Coelution Co-elution of Impurities Start->Coelution If initial purification was chromatography Solvent_Screen Screen Different Recrystallization Solvents Recrystallization_Impure->Solvent_Screen Change_Technique Switch to Chromatographic Purification Oiling_Out->Change_Technique Optimize_Mobile_Phase Optimize Mobile Phase or Stationary Phase Coelution->Optimize_Mobile_Phase

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethenyltriazole-4-sulfonamide.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, focusing on the identification and mitigation of byproducts. The proposed synthetic route involves the formation of a 1,2,4-triazole ring, followed by chlorosulfonation and subsequent amination.

Q1: During the final amination step to produce this compound, I observe a significant amount of a water-soluble impurity that is difficult to remove. What could this be?

A1: A likely water-soluble byproduct is 3-Ethenyl-1H-1,2,4-triazole-4-sulfonic acid. This can form if the intermediate, 3-Ethenyltriazole-4-sulfonyl chloride, hydrolyzes.[1][2] The sulfonyl chloride is highly reactive and sensitive to moisture.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used for the reaction. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Control Reaction Temperature: The hydrolysis of sulfonyl chlorides can be accelerated at higher temperatures. Maintaining a low temperature during the amination reaction can help minimize this side reaction.

  • Purification: If the sulfonic acid does form, it can sometimes be removed by washing the organic reaction mixture with a saturated solution of a weak base, like sodium bicarbonate. However, care must be taken as the desired sulfonamide product may also have some solubility.

Q2: My final product shows a significant impurity with a mass corresponding to the addition of the triazole itself. What is this byproduct and how can I avoid it?

A2: You are likely observing the formation of a sulfone byproduct, specifically bis(3-ethenyl-1H-1,2,4-triazol-4-yl)sulfone. This can occur during the chlorosulfonation step where the highly reactive 3-Ethenyltriazole-4-sulfonyl chloride intermediate reacts with another molecule of 3-Ethenyl-1H-1,2,4-triazole instead of the aminating agent.[3]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the aminating agent in the final step to favor the formation of the desired sulfonamide.

  • Slow Addition: Add the 3-Ethenyltriazole-4-sulfonyl chloride solution slowly to the solution of the aminating agent. This ensures that the sulfonyl chloride is more likely to react with the amine rather than another triazole molecule.

  • Chromatography: This byproduct is generally less polar than the desired sulfonamide and can often be separated by column chromatography.

Q3: The formation of the 1,2,4-triazole ring from my starting materials is low-yielding. What are some common issues?

A3: The yield of the 1,2,4-triazole ring can be affected by several factors depending on the synthetic route. A common method involves the cyclization of a thiosemicarbazide derivative. In this case, incomplete cyclization or side reactions of the starting materials can be an issue. For instance, if starting from acryloyl chloride and thiosemicarbazide, polymerization of the acryloyl chloride can be a competing reaction.

Recommendations:

  • Reaction Conditions: Ensure the appropriate temperature and reaction time are used for the cyclization step. Some cyclizations require heating, while others proceed at room temperature.[4]

  • Purity of Starting Materials: Use pure starting materials to avoid side reactions.

  • Alternative Routes: Consider alternative synthetic routes to the triazole ring, such as the Einhorn-Brunner or Pellizzari reactions, if your current method is not providing satisfactory yields.[4]

Frequently Asked Questions (FAQs)

Q: What is the most likely synthetic pathway for this compound?

A: A plausible and common synthetic approach would be a multi-step synthesis starting with the formation of the 3-ethenyl-1H-1,2,4-triazole core. This can be achieved through the reaction of an activated acrylic acid derivative (like acryloyl chloride) with thiosemicarbazide, followed by cyclization. The resulting triazole would then undergo chlorosulfonation, typically with chlorosulfonic acid, to yield 3-Ethenyltriazole-4-sulfonyl chloride. The final step is the amination of this sulfonyl chloride with an appropriate amine source, such as ammonia or an ammonium salt, to give the desired this compound.

Q: What are the key safety precautions to take during the chlorosulfonation step?

A: Chlorosulfonic acid is a highly corrosive and reactive substance.[3] It reacts violently with water, releasing toxic hydrogen chloride gas. All work with chlorosulfonic acid must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn. Reactions should be performed under anhydrous conditions and care should be taken to control the reaction temperature, as the reaction is often exothermic.

Q: How can I confirm the identity of my final product and any byproducts?

A: A combination of analytical techniques is recommended for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the chemical environment of the protons and carbons in your molecule, allowing for structural elucidation.

  • Mass Spectrometry (MS): This will determine the molecular weight of your compound and can help in identifying byproducts by their mass.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the sulfonamide (S=O and N-H stretches) and the vinyl group (C=C stretch).

  • High-Performance Liquid Chromatography (HPLC): This is useful for assessing the purity of your product and can be used to quantify the levels of byproducts if reference standards are available.

Data Presentation

Table 1: Common Byproducts in the Synthesis of this compound and their Characteristics

Byproduct NameChemical FormulaMolecular Weight ( g/mol )Formation StepCommon Analytical Signature (MS)
3-Ethenyl-1H-1,2,4-triazole-4-sulfonic acidC₄H₅N₃O₃S175.17Amination (Hydrolysis)[M-H]⁻ at m/z 174
bis(3-ethenyl-1H-1,2,4-triazol-4-yl)sulfoneC₈H₈N₆O₂S268.25Chlorosulfonation/Amination[M+H]⁺ at m/z 269
Unreacted 3-Ethenyl-1H-1,2,4-triazoleC₄H₅N₃95.10All steps[M+H]⁺ at m/z 96

Experimental Protocols

Protocol 1: Synthesis of 3-Ethenyl-1H-1,2,4-triazole

  • To a stirred solution of thiosemicarbazide (1.0 eq) in a suitable solvent (e.g., pyridine or DMF) at 0 °C, slowly add acryloyl chloride (1.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours to effect cyclization.

  • Cool the reaction mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Chlorosulfonation of 3-Ethenyl-1H-1,2,4-triazole

  • In a fume hood, add 3-Ethenyl-1H-1,2,4-triazole (1.0 eq) portion-wise to an excess of chlorosulfonic acid (5-10 eq) at 0 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate, 3-Ethenyltriazole-4-sulfonyl chloride, is collected by filtration and washed with cold water.

  • The product should be used immediately in the next step due to its instability.

Protocol 3: Synthesis of this compound

  • Dissolve the crude 3-Ethenyltriazole-4-sulfonyl chloride in an anhydrous solvent (e.g., THF or dichloromethane).

  • Cool the solution to 0 °C and slowly add a solution of aqueous ammonia (excess) or another amine source.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway cluster_byproducts Potential Byproducts Thiosemicarbazide + Acryloyl Chloride Thiosemicarbazide + Acryloyl Chloride Acylthiosemicarbazide Intermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide + Acryloyl Chloride->Acylthiosemicarbazide Intermediate Acylation 3-Ethenyl-1H-1,2,4-triazole 3-Ethenyl-1H-1,2,4-triazole Acylthiosemicarbazide Intermediate->3-Ethenyl-1H-1,2,4-triazole Cyclization 3-Ethenyltriazole-4-sulfonyl chloride 3-Ethenyltriazole-4-sulfonyl chloride 3-Ethenyl-1H-1,2,4-triazole->3-Ethenyltriazole-4-sulfonyl chloride Chlorosulfonation (ClSO3H) This compound This compound 3-Ethenyltriazole-4-sulfonyl chloride->this compound Amination (NH3) 3-Ethenyl-1H-1,2,4-triazole-4-sulfonic acid 3-Ethenyl-1H-1,2,4-triazole-4-sulfonic acid 3-Ethenyltriazole-4-sulfonyl chloride->3-Ethenyl-1H-1,2,4-triazole-4-sulfonic acid Hydrolysis bis(3-ethenyl-1H-1,2,4-triazol-4-yl)sulfone bis(3-ethenyl-1H-1,2,4-triazol-4-yl)sulfone 3-Ethenyltriazole-4-sulfonyl chloride->bis(3-ethenyl-1H-1,2,4-triazol-4-yl)sulfone Dimerization

Caption: Proposed synthetic pathway for this compound and common byproducts.

Troubleshooting_Workflow start Impurity Detected in Final Product check_mass Determine Mass of Impurity (MS) start->check_mass mass_sulfonic_acid Mass corresponds to Sulfonic Acid? check_mass->mass_sulfonic_acid Analyze Mass Spectrum mass_sulfone Mass corresponds to Sulfone? mass_sulfonic_acid->mass_sulfone No hydrolysis Likely Hydrolysis of Sulfonyl Chloride mass_sulfonic_acid->hydrolysis Yes unreacted_sm Mass corresponds to Starting Material? mass_sulfone->unreacted_sm No dimerization Likely Sulfone Byproduct Formation mass_sulfone->dimerization Yes incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction Yes mitigation_hydrolysis Review Anhydrous Conditions and Temperature Control hydrolysis->mitigation_hydrolysis mitigation_dimerization Adjust Stoichiometry and Addition Rate dimerization->mitigation_dimerization mitigation_incomplete Increase Reaction Time/Temp or Check Reagent Purity incomplete_reaction->mitigation_incomplete

Caption: Troubleshooting workflow for identifying and mitigating byproducts.

Byproduct_Formation cluster_reactants Reactants cluster_products Products sulfonyl_chloride 3-Ethenyltriazole-4-sulfonyl chloride transition_state Nucleophilic Attack by Water sulfonyl_chloride->transition_state water H₂O (Moisture) water->transition_state sulfonic_acid 3-Ethenyl-1H-1,2,4-triazole-4-sulfonic acid transition_state->sulfonic_acid hcl HCl transition_state->hcl

Caption: Mechanism of sulfonic acid byproduct formation via hydrolysis.

References

Technical Support Center: Synthesis of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers engaged in the synthesis of 3-Ethenyltriazole-4-sulfonamide.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed to proceed via the formation of a triazole ring, followed by chlorosulfonylation and subsequent amination. This multi-step process requires careful control of reaction conditions to achieve optimal yield and purity.

Synthetic_Workflow A Starting Material (e.g., Acrylonitrile) B Intermediate A (Triazole Precursor) A->B [Step 1] Reagents C Intermediate B (3-Ethenyl-1,2,4-triazole) B->C [Step 2] Cyclization D Intermediate C (3-Ethenyltriazole-4-sulfonyl chloride) C->D [Step 3] Chlorosulfonylation E Final Product (this compound) D->E [Step 4] Amination Alternative_Sulfonamide_Synthesis A Thiol D Sulfonamide A->D Oxidative Amination B Sulfonyl Chloride B->D Classical Synthesis C Amine E Aryl Halide/Boronic Acid + SO2 source + Amine E->D Transition Metal Catalysis

Technical Support Center: 3-Ethenyltriazole-4-sulfonamide and Related Hybrid Compound Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethenyltriazole-4-sulfonamide and similar novel sulfonamide-triazole hybrid compounds. The following sections address common issues encountered during synthesis, purification, characterization, and biological evaluation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Synthesis & Reaction Issues

Question: I am experiencing low yields during the synthesis of my sulfonamide-triazole hybrid. What are the common causes and how can I optimize the reaction?

Answer: Low yields in the synthesis of sulfonamide-triazole hybrids can stem from several factors related to both the sulfonamide formation and the triazole ring construction.

Common Causes & Solutions for Sulfonamide Synthesis:

  • Poor Reactivity of Amines: The nucleophilicity of the amine used to react with the sulfonyl chloride can significantly impact yield. Primary amines are generally more reactive than secondary amines.[1]

  • Harsh Reaction Conditions: Traditional methods for creating sulfonyl chlorides using reagents like chlorosulfonic acid can be harsh and may not be suitable for sensitive substrates, leading to degradation.[1][2] Consider milder, modern methods like those utilizing transition metal catalysts (e.g., Pd, Ni, Cu) for C-N bond formation.[1]

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture, which can lead to their hydrolysis and reduce the amount available for the reaction.[3] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

Common Causes & Solutions for Triazole Synthesis (Click Chemistry):

  • Catalyst Inactivation: Copper(I), a common catalyst in azide-alkyne cycloadditions ("click chemistry"), can be oxidized to the inactive Copper(II) state. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain the active catalytic species.

  • Purity of Starting Materials: Impurities in the azide or alkyne starting materials can interfere with the reaction. Ensure the purity of your reagents through appropriate purification techniques before starting the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and yield. A mixture of water and an organic solvent like THF or t-butanol is often effective for copper-catalyzed click reactions.

Question: My final compound is difficult to purify. What strategies can I employ for effective purification?

Answer: Purification of sulfonamide-triazole hybrids can be challenging due to their polarity and potential for multiple byproducts.

Troubleshooting Purification:

  • Chromatography Optimization:

    • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve good separation on a silica gel column. A step-gradient elution can be effective in separating closely related impurities.

    • Flash Chromatography: For faster separation, flash chromatography can be employed.[4]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure crystalline material. Experiment with various solvent combinations.

  • Preparative HPLC: For very difficult separations or to obtain highly pure samples for biological testing, preparative high-performance liquid chromatography (HPLC) can be used.

Compound Stability & Handling

Question: What are the best practices for storing and handling this compound and related compounds?

Answer: While specific stability data for this compound is not available, general guidelines for sulfonamides and triazoles should be followed.

Storage Recommendations:

  • Solid Form: Store the compound as a solid in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Temperature: For long-term storage, keep the compound at -20°C. For short-term use, storage at 4°C is acceptable.

  • In Solution: If the compound needs to be stored in solution, use an anhydrous solvent and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. Prepare fresh solutions for sensitive biological assays whenever possible.

Biological Assays & Data Interpretation

Question: I am not observing the expected biological activity in my assays. What could be the issue?

Answer: A lack of biological activity can be due to several factors, ranging from compound-specific properties to experimental design.

Troubleshooting Biological Assays:

  • Compound Solubility: Poor solubility of the compound in the assay buffer can lead to an underestimation of its activity. Ensure the compound is fully dissolved. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be tested for effects on the assay.

  • Compound Stability in Assay Media: The compound may not be stable under the conditions of the biological assay (e.g., pH, temperature, presence of certain enzymes). Consider performing a stability check of your compound in the assay medium over the time course of the experiment.

  • Mechanism of Action: The expected biological activity is based on a hypothesized mechanism of action. It is possible the compound does not interact with the intended target. Consider running broader screening assays to identify potential off-target effects or alternative mechanisms.[5] For example, sulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase in bacteria.[5]

  • Cell Permeability: For cell-based assays, the compound may not be effectively crossing the cell membrane. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can provide insights into the potential for good cell permeability.[6]

Question: My results from antimicrobial testing are inconsistent. How can I improve the reliability of my experiments?

Answer: Inconsistent antimicrobial activity can be due to variations in experimental conditions.

Improving Antimicrobial Assay Reliability:

  • Standardized Inoculum: Ensure a standardized concentration of the microorganism is used for each experiment.

  • Control Compounds: Always include positive and negative controls in your experiments. For example, ciprofloxacin and vancomycin are often used as reference drugs for antibacterial assays.[7]

  • MIC Determination: When determining the Minimum Inhibitory Concentration (MIC), ensure a consistent serial dilution method and incubation time.

  • Repeatability: Perform experiments in triplicate and on different days to ensure the results are reproducible.

Experimental Protocols & Data

General Synthesis Protocol for a Sulfonamide-Triazole Hybrid via Click Chemistry

This protocol outlines a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole-sulfonamide hybrid.

  • Synthesis of the Azide Intermediate:

    • Start with the corresponding amine.

    • Perform a diazotization reaction using sodium nitrite and an acid (e.g., HCl).

    • React the resulting diazonium salt with sodium azide to yield the azide intermediate.

  • Synthesis of the Alkyne Intermediate:

    • Synthesize or procure the desired terminal alkyne.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the azide intermediate (1 equivalent) and the alkyne intermediate (1-1.2 equivalents) in a suitable solvent mixture (e.g., THF/water or DMSO/water).

    • Add a copper(II) sulfate solution (0.05-0.1 equivalents).

    • Add a freshly prepared solution of sodium ascorbate (0.1-0.2 equivalents).

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

Quantitative Data from Literature

The following table summarizes representative quantitative data for the biological activity of some sulfonamide-triazole hybrids from the literature.

Compound IDTarget Organism/Cell LineBiological ActivityIC50 / MIC (µM or µg/mL)Reference
Compound 6h S. aureusAntibacterialMIC: 0.78 µg/mL[7]
Compound 6i S. aureusAntibacterialMIC: 1.56 µg/mL[7]
Compound 8a MGC-803 (Gastric Cancer)AntiproliferativeIC50: 3.7 µM[8]
Compound 8h PC-3 (Prostate Cancer)AntiproliferativeIC50: 4.0 µM[8]
Compound 13 PC3 (Prostate Cancer)Anticancer-[6]
Compound 9 Caco-2 (Colon Cancer)Anticancer-[6]

Visual Guides

General Workflow for Sulfonamide-Triazole Hybrid Synthesis

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Click Reaction cluster_3 Final Steps Amine Amine Precursor Diazotization Diazotization (NaNO2, H+) Amine->Diazotization Alkyne Terminal Alkyne CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne->CuAAC Alkyne Intermediate Azide_Formation Azide Formation (NaN3) Diazotization->Azide_Formation Azide_Formation->CuAAC Azide Intermediate Purification Purification (Chromatography) CuAAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Sulfonamide-Triazole Hybrid Characterization->Final_Product

Caption: General workflow for synthesizing sulfonamide-triazole hybrids.

Troubleshooting Logic for Low Reaction Yield

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_catalyst Catalyst Issues Start Low Reaction Yield Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Verify_Stoichiometry Verify Stoichiometry Check_Reagents->Verify_Stoichiometry Optimize_Solvent Optimize Solvent System Check_Conditions->Optimize_Solvent Optimize_Temp Adjust Temperature Check_Conditions->Optimize_Temp Inert_Atmosphere Ensure Inert Atmosphere Check_Conditions->Inert_Atmosphere Fresh_Catalyst Use Fresh Catalyst/Reducing Agent Check_Catalyst->Fresh_Catalyst Alternative_Catalyst Consider Alternative Catalyst Check_Catalyst->Alternative_Catalyst End Successful Optimization Purify_Reagents->End Improved Yield Verify_Stoichiometry->End Improved Yield Optimize_Solvent->End Improved Yield Optimize_Temp->End Improved Yield Inert_Atmosphere->End Improved Yield Fresh_Catalyst->End Improved Yield Alternative_Catalyst->End Improved Yield

Caption: Troubleshooting logic for addressing low reaction yields.

Signaling Pathway Inhibition by a Hypothetical Drug

G Drug 3-Ethenyltriazole- 4-sulfonamide Kinase1 Kinase A Drug->Kinase1 Inhibition Receptor Cell Surface Receptor Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Cell_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cell_Response Gene Expression

References

stability issues with 3-Ethenyltriazole-4-sulfonamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Ethenyltriazole-4-sulfonamide in solution. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The stability of this compound can be influenced by various factors including solvent, pH, temperature, light, and the presence of other reagents. The following information is based on general chemical principles of triazoles, sulfonamides, and vinyl-substituted heterocycles. It is crucial to perform stability studies under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of instability on the this compound molecule?

A1: The primary sites susceptible to degradation are the sulfonamide group and the ethenyl (vinyl) group. The triazole ring itself is generally stable due to its aromatic character.

  • Sulfonamide Group: This group can undergo hydrolysis, particularly under acidic or basic conditions, which may lead to cleavage of the sulfur-nitrogen bond.[1]

  • Ethenyl (Vinyl) Group: The double bond of the vinyl group can be susceptible to oxidation, polymerization, or addition reactions, especially in the presence of light, radical initiators, or certain reactive species. The reactivity of vinyl groups on heterocyclic rings has been noted, for instance in bromination and cycloaddition reactions.

Q2: What are the common signs of degradation of this compound in solution?

A2: Degradation can manifest in several ways:

  • Change in Appearance: Development of color (e.g., yellowing or browning) or formation of precipitates.

  • Changes in Analytical Profile: Appearance of new peaks or disappearance of the parent compound peak in analytical chromatograms (e.g., HPLC, LC-MS).

  • Loss of Biological Activity: A decrease in the expected efficacy of the compound in your experimental assays.

  • pH Shift: A change in the pH of the solution over time may indicate the formation of acidic or basic degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: While specific stability data is not available, general best practices for potentially unstable compounds should be followed:

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation reactions.

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil to prevent photolytic degradation.

  • Atmosphere: For compounds susceptible to oxidation, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container.

  • pH: If possible, maintain the pH of the solution in a neutral range, as strongly acidic or basic conditions can promote hydrolysis of the sulfonamide group.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Solution turns yellow/brown Oxidation of the molecule, possibly at the vinyl group or other parts of the structure.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (nitrogen or argon). Protect from light.
Precipitate forms in the solution The compound may have limited solubility in the chosen solvent, or degradation products may be insoluble. The compound may also be polymerizing.Confirm the solubility of the compound in your solvent system. Consider using a different solvent or a co-solvent. Filter the solution before use. Investigate the precipitate to determine if it is the parent compound or a degradant.
Loss of compound potency/activity Chemical degradation of the compound.Perform a stability study under your experimental conditions to determine the degradation rate. Prepare fresh solutions for each experiment. Re-evaluate your storage conditions (temperature, light exposure).
Appearance of new peaks in HPLC/LC-MS The compound is degrading into one or more new chemical entities.Conduct forced degradation studies to identify potential degradation products and establish degradation pathways. This can help in developing a stability-indicating analytical method.
Inconsistent experimental results Inconsistent solution stability between experiments.Standardize solution preparation and storage procedures. Always use freshly prepared solutions or solutions with a known stability profile.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential to identify potential degradation products and pathways and to develop a stability-indicating analytical method.[2][3]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated HPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor and a suitable co-solvent if necessary to maintain solubility. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[4]

    • Acid Hydrolysis:

      • Treat the stock solution with 0.1 M HCl.

      • Incubate at 60°C for 24 hours.

      • At various time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

    • Base Hydrolysis:

      • Treat the stock solution with 0.1 M NaOH.

      • Incubate at 60°C for 24 hours.

      • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

    • Oxidative Degradation:

      • Treat the stock solution with 3% H₂O₂.

      • Keep at room temperature for 24 hours.

      • At various time points, withdraw an aliquot and dilute with mobile phase for analysis.

    • Thermal Degradation:

      • Store the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours.

      • Analyze samples at various time points.

    • Photolytic Degradation:

      • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Analyze samples at various time points. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all samples by a suitable, validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

Data on Structurally Related Compounds

Table 1: General Hydrolytic Stability of Sulfonamides

Condition General Stability Trend Potential Degradation Products
Acidic (e.g., pH 4) Generally less stable; hydrolysis rate is higher.[1]Cleavage of the S-N bond to form the corresponding amine and sulfonic acid derivatives.
Neutral (e.g., pH 7) More stable than under acidic conditions.[1]Slower hydrolysis compared to acidic or basic conditions.
Basic (e.g., pH 9) Generally stable.[1]Hydrolysis is typically slower than in acidic conditions.

Note: The actual stability will depend on the specific structure of the sulfonamide and the experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to stress base Base Hydrolysis stock->base Expose to stress oxidation Oxidation stock->oxidation Expose to stress thermal Thermal stock->thermal Expose to stress photo Photolysis stock->photo Expose to stress hplc HPLC/LC-MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation hplc->data pathway Identify Degradation Pathways data->pathway method Develop Stability-Indicating Method data->method Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound amine 3-Ethenyl-1H-1,2,4-triazole parent->amine S-N Cleavage sulfonic_acid Aminosulfonic Acid parent->sulfonic_acid S-N Cleavage epoxide Epoxide Derivative parent->epoxide Vinyl Group Oxidation aldehyde Aldehyde Derivative epoxide->aldehyde Rearrangement

References

avoiding common pitfalls in triazole-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triazole-sulfonamides.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of triazole-sulfonamides, particularly through the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" chemistry.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Copper Catalyst: The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen.[1][2]- Use a reducing agent like sodium ascorbate to regenerate Cu(I) from Cu(II) in situ.[3][4] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use a stable Cu(I) source like copper(I) thiophene-2-carboxylate (CuTC).[5][6]
Inappropriate Solvent: Certain solvents can inhibit the reaction. Acetonitrile, for example, is a strongly coordinating solvent for copper(I) and can suppress product formation.[5][6]- Use non-coordinating or weakly coordinating solvents. Toluene, water, dichloromethane, and chloroform have been shown to be effective.[5][6] - A mixture of t-butanol and water is also commonly used.[7]
Decomposition of Sulfonyl Azide: Sulfonyl azides can be unstable, especially at elevated temperatures.- Perform the reaction at room temperature or below if possible.[6] - Use freshly prepared or purified sulfonyl azide.
Formation of N-Acyl Sulfonamide Side Product Unstable Copper-Triazole Intermediate: The (1,2,3-triazol-5-yl)copper intermediate formed during the reaction of sulfonyl azides can be unstable and rearrange to a ketenimine, which then hydrolyzes to the N-acyl sulfonamide.[3][5][6]- Judicious choice of ligands can stabilize the copper intermediate. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is a common choice.[5] - Copper(I) thiophene-2-carboxylate (CuTC) has been shown to favor the formation of the desired 1-sulfonyl triazole.[5][6]
Formation of Bis-Triazole or Other Alkyne Homocoupling Products Oxidative Coupling of Alkynes: In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling).[1]- Degas solvents and run the reaction under an inert atmosphere. - Use a reducing agent like sodium ascorbate to maintain the copper in the +1 oxidation state.[3] - Using a dilute solution can also disfavor the bimolecular homocoupling reaction.[1]
Difficulty in Synthesizing the Sulfonyl Azide Precursor Hazardous Reagents: Traditional methods for synthesizing sulfonyl azides from sulfonyl chlorides and sodium azide can be hazardous due to the formation of explosive intermediates, and some diazotransfer reagents like triflyl azide are explosive.[8][9]- Synthesize sulfonyl azides from readily available and stable sulfonamides using a diazo transfer reagent like imidazole-1-sulfonyl azide hydrochloride, which is more stable.[7][8] - Newer reagents like fluorosulfuryl azide, generated in situ, offer a safer alternative.[9]
Incomplete Reaction Steric Hindrance: Sterically hindered azides or alkynes can react more slowly.- Increase reaction time and/or temperature. - Increase catalyst loading. - An abnormal N-heterocyclic carbene (NHC) complex of copper has been shown to be effective for sterically hindered substrates.[10]
Poor Solubility of Reagents: If reactants are not fully dissolved, the reaction rate will be significantly reduced.- Choose a solvent system in which all reactants are soluble. A co-solvent system (e.g., DMSO/water) may be necessary.[4]

Frequently Asked Questions (FAQs)

Q1: What is the role of the copper catalyst in the azide-alkyne cycloaddition reaction?

A1: The copper(I) catalyst dramatically accelerates the rate of the 1,3-dipolar cycloaddition between an azide and a terminal alkyne by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[10] It also controls the regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][11] The proposed mechanism involves the formation of a copper acetylide, which then reacts with the azide through a six-membered copper metallacycle intermediate.[1][10]

Q2: Which copper source should I use?

A2: The active catalyst is Cu(I). You can either use a Cu(I) salt directly, such as CuBr, CuI, or [Cu(CH₃CN)₄]PF₆, or generate Cu(I) in situ from a Cu(II) salt, like CuSO₄, with a reducing agent such as sodium ascorbate.[3][4] For challenging reactions, a bench-stable Cu(I) source like copper(I) thiophene-2-carboxylate (CuTC) can be particularly effective in minimizing side reactions.[5][6]

Q3: Are there safer alternatives to traditional sulfonyl azide synthesis?

A3: Yes. Traditional methods often involve potentially explosive reagents.[8] Modern approaches offer safer alternatives, such as the diazotransfer reaction from stable, readily available primary sulfonamides using reagents like imidazole-1-sulfonyl azide hydrochloride or triflyl azide.[7][8] Imidazole-1-sulfonyl azide hydrogen sulfate is presented as a particularly advantageous reagent due to its impact stability, low cost, and ease of use.[8] More recently, the in situ generation of fluorosulfuryl azide has been developed to avoid the isolation and storage of potentially explosive azide-containing reagents.[9]

Q4: My reaction is not working. What are the first things I should check?

A4: First, ensure your copper catalyst is active (in the +1 oxidation state), especially if you are not using a reducing agent or working under an inert atmosphere. Second, verify the purity and stability of your sulfonyl azide, as they can degrade over time. Third, reconsider your choice of solvent; avoid strongly coordinating solvents like acetonitrile that can inhibit the catalyst.[5][6] Finally, check the solubility of all your starting materials in the chosen solvent.

Q5: How can I purify my triazole-sulfonamide product?

A5: Purification typically involves a standard aqueous workup to remove the copper catalyst and other water-soluble reagents. The product can then be extracted with an organic solvent.[6] If further purification is needed, column chromatography on silica gel is a common method.[12] In some cases, residual copper can be removed by treating the organic extract with a copper-chelating resin.[6]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Synthesis of 1-Sulfonyl-1,2,3-triazoles using CuTC

This protocol is adapted from a robust method for synthesizing 1-sulfonyl-1,2,3-triazoles that minimizes side product formation.[6]

  • To a reaction vessel, add the alkyne (1.0-1.3 equivalents) and the sulfonyl azide (1.0 equivalent).

  • Add the chosen solvent (water or toluene, 0.2 M).

  • Cool the mixture in an ice-water bath (0 °C).

  • Add copper(I) thiophene-2-carboxylate (CuTC) (2-10 mol %).

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup.

  • To remove residual copper, the organic layer can be treated with a copper-chelating resin (e.g., Cuprisorb).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by silica gel chromatography if necessary.

Protocol 2: Synthesis of Sulfonyl Azides from Sulfonamides

This protocol describes a direct and efficient synthesis of sulfonyl azides from stable sulfonamides using a diazo transfer reagent.[7]

  • In a reaction vessel, dissolve the primary sulfonamide (1.0 equivalent) in a suitable solvent (e.g., a biphasic system of toluene and t-butanol/water).

  • Add a base (e.g., NaHCO₃) and a catalytic amount of CuSO₄.

  • Add the diazo transfer reagent, such as triflyl azide (TfN₃) (1.5 equivalents) or imidazole-1-sulfonyl azide.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting sulfonamide is consumed.

  • Perform an aqueous workup by separating the organic layer and washing it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the sulfonyl azide.

  • Safety Note: Sulfonyl azides are energetic compounds and should be handled with care. Avoid heating and friction. It is often recommended to use them immediately in the next step without purification.

Data Summary

Table 1: Effect of Solvent on CuTC-Catalyzed 1-Sulfonyl Triazole Synthesis[6]
EntrySolventConversion (%)Selectivity (Triazole:N-acyl sulfonamide)
1Water>95>98:<2
2Toluene>95>98:<2
3Dichloromethane>95>98:<2
4Chloroform>95>98:<2
5t-BuOH/H₂O (2:1)6080:20
6Acetonitrile<5-

Conditions: Tosyl azide, phenylacetylene, 10 mol % CuTC, room temperature, 2 hours.

Visualizations

Experimental Workflow for Triazole-Sulfonamide Synthesis

G cluster_0 Step 1: Sulfonyl Azide Synthesis cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Workup & Purification Sulfonamide Primary Sulfonamide Reaction1 Diazotization Sulfonamide->Reaction1 DiazoTransfer Diazo Transfer Reagent (e.g., Imidazole-1-sulfonyl azide) DiazoTransfer->Reaction1 Base Base + cat. CuSO4 Base->Reaction1 SulfonylAzide Sulfonyl Azide Reaction2 CuAAC 'Click' Reaction SulfonylAzide->Reaction2 Reaction1->SulfonylAzide Alkyne Terminal Alkyne Alkyne->Reaction2 CopperCatalyst Cu(I) Catalyst (e.g., CuTC) CopperCatalyst->Reaction2 Solvent Solvent (e.g., Toluene) Solvent->Reaction2 TriazoleProduct 1-Sulfonyl-1,2,3-Triazole Workup Aqueous Workup TriazoleProduct->Workup Reaction2->TriazoleProduct Purification Purification (e.g., Chromatography) Workup->Purification FinalProduct Pure Triazole-Sulfonamide Purification->FinalProduct

Caption: A typical two-step workflow for synthesizing triazole-sulfonamides.

Troubleshooting Logic for Low Yield in CuAAC Reactions

G Start Low or No Yield CheckCatalyst Is the Cu(I) catalyst active? Start->CheckCatalyst CheckSolvent Is the solvent appropriate? CheckCatalyst->CheckSolvent Yes AddReductant Action: Add reducing agent (e.g., Na-ascorbate) or use inert atmosphere. CheckCatalyst->AddReductant No CheckReagents Are the azide and alkyne pure and stable? CheckSolvent->CheckReagents Yes ChangeSolvent Action: Switch to a non-coordinating solvent (e.g., Toluene, H2O). CheckSolvent->ChangeSolvent No CheckConditions Are reaction conditions (temp, time) optimal? CheckReagents->CheckConditions Yes PurifyReagents Action: Use freshly prepared/purified sulfonyl azide. CheckReagents->PurifyReagents No OptimizeConditions Action: Increase reaction time/temperature or catalyst loading. CheckConditions->OptimizeConditions No Success Problem Solved CheckConditions->Success Yes AddReductant->Success ChangeSolvent->Success PurifyReagents->Success OptimizeConditions->Success

Caption: A decision tree for troubleshooting low-yield CuAAC reactions.

Reaction Pathway: Desired Product vs. Side Product

G cluster_0 Reaction Pathways Start1 Sulfonyl Azide CuAAC Cu(I) Catalyst Start1->CuAAC Start2 Terminal Alkyne Start2->CuAAC Intermediate Cu-Triazolyl Intermediate CuAAC->Intermediate Protiolysis Protiolysis (Desired Pathway) Intermediate->Protiolysis Rearrangement Rearrangement (Side Reaction) Intermediate->Rearrangement Product 1-Sulfonyl-1,2,3-Triazole Protiolysis->Product Ketenimine Ketenimine Intermediate Rearrangement->Ketenimine SideProduct N-Acyl Sulfonamide Ketenimine->SideProduct Hydrolysis

Caption: Competing pathways in the CuAAC reaction of sulfonyl azides.

References

Technical Support Center: Scale-Up Synthesis of 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 3-Ethenyltriazole-4-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.

Experimental Workflow

The following diagram outlines a plausible multi-step synthetic workflow for the scale-up production of this compound.

Scale-up Synthesis Workflow Figure 1. Proposed synthetic workflow for this compound. cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Vinylation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Amination cluster_4 Step 5: Purification A Starting Materials (e.g., Amidrazone, Orthoester) B 3-Substituted-1,2,4-Triazole A->B Cyclization C 3-Ethenyl-1,2,4-Triazole B->C e.g., Wittig Reaction D 3-Ethenyl-1,2,4-triazole-4-sulfonyl chloride C->D Reaction with Sulfuryl Chloride E This compound D->E Reaction with Ammonia F Crude Product E->F G Purified Product F->G Crystallization/ Chromatography

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guides

This section provides troubleshooting for specific issues that may arise during each step of the synthesis.

Step 1: Triazole Formation

Q1: The yield of the 3-substituted-1,2,4-triazole is consistently low during scale-up. What are the potential causes and solutions?

A1: Low yields in triazole formation at scale can be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or NMR). Consider extending the reaction time or slightly increasing the temperature. Ensure efficient mixing, as inadequate agitation can lead to localized concentration gradients and incomplete reactions.

  • Side Reactions: Competing side reactions can consume starting materials.

    • Solution: Optimize the reaction temperature. Lowering the temperature may reduce the rate of side reactions. Ensure the purity of starting materials, as impurities can catalyze unwanted side reactions.

  • Product Degradation: The product may be unstable under the reaction or work-up conditions.

    • Solution: If the product is thermally labile, consider running the reaction at a lower temperature for a longer duration. During work-up, minimize the exposure of the product to harsh acidic or basic conditions.

Q2: I am observing the formation of isomeric byproducts. How can I improve the regioselectivity of the triazole synthesis?

A2: Isomer formation is a common challenge in triazole synthesis. To improve regioselectivity:

  • Choice of Catalyst: If a catalyst is used, its nature can significantly influence the regioselectivity.

    • Solution: Screen different catalysts (e.g., various copper or ruthenium sources for click chemistry approaches) to find one that favors the desired isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state energies leading to different isomers.

    • Solution: Experiment with a range of solvents with varying polarities to optimize the isomeric ratio.

  • Temperature Control: The activation energies for the formation of different isomers may vary.

    • Solution: Carefully control the reaction temperature. A lower temperature may favor the thermodynamically more stable isomer.

Troubleshooting Triazole Formation Figure 2. Troubleshooting logic for Step 1. Problem Low Yield or Isomer Formation Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Cause4 Poor Regioselectivity Problem->Cause4 Solution1a Extend Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution1c Improve Mixing Cause1->Solution1c Solution2a Optimize Temperature Cause2->Solution2a Solution2b Purify Starting Materials Cause2->Solution2b Solution3a Lower Reaction Temperature Cause3->Solution3a Solution3b Gentle Work-up Cause3->Solution3b Solution4a Screen Catalysts Cause4->Solution4a Solution4b Vary Solvent Cause4->Solution4b Solution4c Control Temperature Cause4->Solution4c

Caption: Troubleshooting logic for Step 1.

Step 2: Vinylation

Q3: The vinylation reaction is sluggish and gives low conversion. How can I improve the reaction efficiency?

A3: Sluggish vinylation reactions can often be improved by addressing the following:

  • Reagent Reactivity: The reactivity of the vinylating agent (e.g., a Wittig reagent) may be insufficient.

    • Solution: If using a Wittig reaction, ensure the ylide is freshly prepared and used immediately. Consider using a more reactive phosphonium salt or a different base for ylide generation.

  • Reaction Conditions: The temperature and solvent may not be optimal.

    • Solution: Some vinylation reactions require elevated temperatures to proceed at a reasonable rate. Experiment with different solvents, as solubility and reagent stability can be highly solvent-dependent.

  • Steric Hindrance: The substrate may be sterically hindered, slowing down the reaction.

    • Solution: If possible, consider a less sterically demanding vinylating agent. In some cases, using a more reactive but less bulky base can improve yields.

Step 3: Sulfonylation

Q4: The sulfonylation of the triazole ring is not proceeding, or I am observing decomposition of the starting material. What should I do?

A4: Issues with sulfonylation can be due to reagent choice and reaction conditions:

  • Reactivity of Sulfonylating Agent: The chosen sulfonylating agent (e.g., sulfuryl chloride) might be too harsh.

    • Solution: Consider using a milder sulfonylating agent, such as a sulfonyl chloride with a less electron-withdrawing group, or a two-step procedure involving the formation of a sulfonyl fluoride followed by displacement.

  • Base Selection: The base used to scavenge the acid byproduct is crucial.

    • Solution: Use a non-nucleophilic base like pyridine or triethylamine. Ensure the base is dry, as water can react with the sulfonylating agent.

  • Temperature Control: The reaction is often exothermic.

    • Solution: Perform the reaction at a low temperature (e.g., 0 °C) and add the sulfonylating agent slowly to control the exotherm and prevent degradation.

Step 4: Amination

Q5: The conversion of the sulfonyl chloride to the sulfonamide is incomplete. What are the likely reasons?

A5: Incomplete amination can be due to several factors:

  • Ammonia Source: The concentration and delivery of ammonia can be critical.

    • Solution: For scale-up, using a solution of ammonia in an organic solvent (e.g., methanol or dioxane) or bubbling anhydrous ammonia gas through the reaction mixture at a controlled rate is often more effective than using aqueous ammonia.

  • Reaction Temperature and Pressure: The reaction may require specific conditions to go to completion.

    • Solution: Running the reaction in a sealed vessel at a slightly elevated temperature and pressure can improve the conversion rate.

  • Side Reactions: The sulfonyl chloride can react with other nucleophiles present.

    • Solution: Ensure all reagents and solvents are anhydrous to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.

Step 5: Purification

Q6: I am having difficulty purifying the final product on a large scale. What purification strategies are recommended?

A6: Large-scale purification requires different strategies than lab-scale purification:

  • Crystallization: This is often the most efficient method for purifying large quantities of solid material.

    • Solution: Perform a thorough solvent screen to identify a suitable solvent or solvent mixture for crystallization. Seeding the solution with a small amount of pure product can aid in initiating crystallization.

  • Slurry Wash: If the product is a solid with impurities that are soluble in a particular solvent, a slurry wash can be effective.

    • Solution: Suspend the crude product in a solvent that dissolves the impurities but not the product, stir for a period, and then filter.

  • Chromatography: While less common for very large scales, flash chromatography can be used for multi-kilogram purifications.

    • Solution: Optimize the mobile phase to achieve good separation on a small scale before scaling up. Use a column with an appropriate diameter-to-length ratio for efficient separation.

Frequently Asked Questions (FAQs)

Q7: What are the primary safety concerns when scaling up the synthesis of this compound, especially if using azide intermediates?

A7: Safety is paramount during scale-up. Key concerns include:

  • Use of Azides: Sodium azide and organic azides can be highly toxic and explosive.[1][2][3][4][5]

    • Mitigation: Handle azides in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heavy-duty gloves. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[3][5] Do not use metal spatulas to handle azides, as this can form shock-sensitive metal azides.[5] For large-scale reactions, consider using flow chemistry to minimize the amount of hazardous intermediate present at any given time.

  • Exothermic Reactions: Several steps in the synthesis may be exothermic.

    • Mitigation: Use a reactor with efficient cooling and temperature monitoring. Add reagents slowly to control the reaction rate and temperature.

  • Thermal Stability: The final product and intermediates may have limited thermal stability.

    • Mitigation: Perform thermal stability studies (e.g., using DSC) to determine the decomposition temperature of all isolated intermediates and the final product. Store materials at appropriate temperatures.

Q8: How can I monitor the progress of the reactions effectively during a large-scale synthesis?

A8: In-process controls (IPCs) are crucial for monitoring reaction progress at scale:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. This is the preferred method for accurate monitoring in a manufacturing setting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by taking aliquots from the reaction mixture.

  • Gas Chromatography (GC): Suitable for volatile compounds.

Q9: What are the critical process parameters (CPPs) that I should focus on during scale-up?

A9: Critical process parameters are those that have a significant impact on the quality and yield of the final product. For this synthesis, they are likely to include:

  • Temperature: Affects reaction rates, selectivity, and impurity profiles.

  • Reaction Time: Ensures the reaction goes to completion without significant product degradation.

  • Rate of Reagent Addition: Crucial for controlling exothermic reactions and minimizing side product formation.

  • Agitation Speed: Ensures homogeneity and efficient heat transfer.

  • pH: Important during work-up and purification to ensure product stability and efficient phase separations.

Quantitative Data

The following tables provide hypothetical but realistic data for key reaction parameters at both laboratory and scale-up levels. This data is for illustrative purposes and should be optimized for your specific process.

Table 1: Reaction Parameters for Triazole Formation (Step 1)

ParameterLab Scale (10 g)Scale-Up (1 kg)
Reactant A 0.1 mol10 mol
Reactant B 0.11 mol11 mol
Solvent Volume 100 mL10 L
Temperature 80 °C80-85 °C (controlled)
Reaction Time 4 hours6-8 hours
Typical Yield 85%80-85%

Table 2: Reaction Parameters for Sulfonylation (Step 3)

ParameterLab Scale (10 g)Scale-Up (1 kg)
3-Ethenyl-1,2,4-Triazole 0.09 mol9 mol
Sulfuryl Chloride 0.1 mol10 mol
Base (Pyridine) 0.18 mol18 mol
Solvent (DCM) 150 mL15 L
Temperature 0 °C to RT0-5 °C (controlled addition)
Reaction Time 2 hours3-4 hours
Typical Yield 75%70-75%

Experimental Protocols

The following are example protocols for the key synthetic steps. These should be adapted and optimized for your specific equipment and scale.

Protocol 1: Synthesis of 3-Ethenyl-1,2,4-triazole (Hypothetical)

  • To a stirred solution of 3-acetyl-1,2,4-triazole (1.0 eq) in anhydrous THF (10 vol) under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq).

  • Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 vol).

  • Extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash with brine (2 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or crystallization to afford 3-ethenyl-1,2,4-triazole.

Protocol 2: Synthesis of this compound (Hypothetical)

  • To a solution of 3-ethenyl-1,2,4-triazole (1.0 eq) in pyridine (5 vol) at 0 °C under a nitrogen atmosphere, add sulfuryl chloride (1.2 eq) dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the formation of the sulfonyl chloride intermediate by HPLC.

  • Once the formation of the intermediate is complete, bubble anhydrous ammonia gas through the reaction mixture at 0 °C for 3 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water (10 vol) and extract the product with ethyl acetate (3 x 5 vol).

  • Combine the organic layers, wash successively with 1 M HCl (2 x 3 vol), saturated sodium bicarbonate solution (2 x 3 vol), and brine (2 vol).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

References

Validation & Comparative

Unveiling the Potency of Triazole-Based Sulfonamides: A Comparative Guide to Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for potent and selective enzyme inhibitors is a continuous endeavor. This guide provides a detailed comparison of the biological activity of a representative triazole-sulfonamide derivative against established carbonic anhydrase inhibitors, supported by experimental data and protocols. The focus is on the inhibition of human carbonic anhydrase (hCA) isoforms, key players in various physiological and pathological processes.

A novel series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole moiety has demonstrated significant inhibitory activity against a panel of human carbonic anhydrase isoforms. One of the most potent compounds from this series, hereafter referred to as Compound X , will serve as our representative triazole-sulfonamide for this comparative analysis.

Performance Comparison: Quantitative Inhibition Data

The inhibitory potency of Compound X and a selection of clinically used carbonic anhydrase inhibitors was evaluated against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). The inhibition constants (Ki) are summarized in the table below, providing a clear comparison of their efficacy and selectivity.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Compound X 18.8<100<10010 - 41.9
Acetazolamide (Standard)25012255.7
Methazolamide5014255.7
Dorzolamide6000.18-6.9

Note: Data for Compound X is sourced from a study on indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids. Data for established inhibitors is compiled from various pharmacological sources.

Experimental Protocols: A Closer Look at the Methodology

The determination of carbonic anhydrase inhibition is crucial for evaluating the efficacy of potential drug candidates. The following is a detailed protocol for the stopped-flow CO2 hydration assay, a widely accepted method for measuring CA inhibitory activity.

Stopped-Flow CO2 Hydration Assay

This method measures the catalytic rate of CO2 hydration to bicarbonate and a proton by the carbonic anhydrase enzyme. The accompanying pH change is monitored using a pH indicator.

Materials:

  • Stopped-flow spectrophotometer

  • Enzyme solution (recombinant human carbonic anhydrase isoforms)

  • Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO)

  • CO2-saturated water (substrate)

  • Assay buffer (e.g., 20 mM HEPES or TRIS, pH 7.4)

  • pH indicator (e.g., phenol red, p-nitrophenol)

  • Sodium sulfate (to maintain constant ionic strength)

Procedure:

  • Preparation of Reagents:

    • Prepare fresh CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

    • Prepare the assay buffer containing the pH indicator at a suitable concentration.

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the enzyme solution with the desired concentration of the inhibitor (or vehicle control).

    • Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load the CO2-saturated water into the other syringe.

    • Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.

    • Monitor the change in absorbance of the pH indicator at its maximum wavelength over a short time course (typically seconds). This reflects the rate of the uncatalyzed and enzyme-catalyzed reactions.

  • Data Analysis:

    • Determine the initial velocity of the reaction from the linear phase of the absorbance change.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the uninhibited enzyme activity.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 to the Ki and the substrate concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the context of carbonic anhydrase inhibition and the experimental process, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Stopped-Flow Assay prep Reagent Preparation (Enzyme, Inhibitor, Buffer, CO2) preinc Enzyme-Inhibitor Pre-incubation prep->preinc mix Rapid Mixing in Stopped-Flow Instrument preinc->mix measure Spectrophotometric Measurement of Absorbance Change mix->measure analysis Data Analysis (IC50 and Ki Determination) measure->analysis

Experimental Workflow for Carbonic Anhydrase Inhibition Assay

G cluster_pathway Role of hCA IX in Tumor pH Regulation hypoxia Tumor Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a ca9_exp hCA IX Expression (on cell surface) hif1a->ca9_exp co2 CO2 (from tumor metabolism) h2co3 H2CO3 (Carbonic Acid) co2->h2co3 hCA IX ions H+ + HCO3- h2co3->ions ext_acid Extracellular Acidosis ions->ext_acid int_alk Intracellular Alkalinization ions->int_alk (HCO3- import) invasion Tumor Invasion & Metastasis ext_acid->invasion survival Tumor Cell Survival int_alk->survival

Signaling Pathway of hCA IX in Tumor Microenvironment

This guide demonstrates that novel triazole-sulfonamide derivatives, such as Compound X, represent a promising class of carbonic anhydrase inhibitors with potent and, in some cases, selective activity against tumor-associated isoforms. The provided experimental framework allows for the robust evaluation and comparison of these compounds, facilitating the development of next-generation therapeutics targeting the carbonic anhydrase family.

Comparative Analysis of Triazole-Containing Sulfonamides as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a class of sulfonamide inhibitors featuring a triazole moiety, with a focus on their activity against various human carbonic anhydrase (hCA) isoforms. While specific data for 3-Ethenyltriazole-4-sulfonamide is not publicly available, this analysis focuses on structurally related benzenesulfonamides incorporating a 1,2,3-triazole tail, a common structural motif in the development of selective carbonic anhydrase inhibitors.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms are established therapeutic targets. For instance, hCA II is involved in glaucoma, while the tumor-associated isoforms hCA IX and hCA XII are overexpressed in many hypoxic cancers, contributing to the acidic tumor microenvironment and promoting tumor progression.[1][2][3] Sulfonamides are a well-established class of CA inhibitors, and the incorporation of triazole moieties has been explored to enhance potency and selectivity.[4][5][6]

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

The primary mechanism of action for sulfonamide-based inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.[2] The aromatic part of the sulfonamide and any appended "tail," such as a triazole ring, extends into the active site cavity, forming additional interactions with amino acid residues that determine the inhibitor's potency and isoform selectivity.

Sulfonamide Inhibition of Carbonic Anhydrase cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn(II) Zn(II) His1 His1 Zn(II)->His1 Coordination His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O R-SO2NH2 R-SO2NH2 R-SO2NH2->Zn(II) Displaces H2O and binds Stopped-Flow Assay Workflow A Prepare Enzyme + Inhibitor Solution C Rapid Mixing in Stopped-Flow Instrument A->C B Prepare CO2-Saturated Solution B->C D Monitor pH Change Over Time C->D E Calculate Initial Reaction Rates D->E F Determine IC50 and Ki Values E->F

References

Illuminating the Structural Landscape of Novel Triazole-Based Sulfonamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical structure of 3-Ethenyltriazole-4-sulfonamide and established triazole-based sulfonamide alternatives. While specific experimental data for this compound is not currently available in public literature, this document extrapolates its likely structural and spectroscopic characteristics based on known chemical principles and data from analogous compounds. This guide serves as a valuable resource for researchers interested in the design and synthesis of novel triazole-containing compounds for potential therapeutic applications.

Structural Confirmation: A Comparative Overview

The definitive structure of any novel compound is established through a combination of spectroscopic techniques. For the hypothetical 3-Ethenyl-1,2,4-triazole-4-sulfonamide, the proposed structure is presented alongside experimentally confirmed data for two comparator compounds known for their biological activity.

Table 1: Comparative Analysis of Structural and Spectroscopic Data

Feature3-Ethenyl-1,2,4-triazole-4-sulfonamide (Predicted)1-phenyl-1H-1,2,4-triazole-3-sulfonamide[1]5-[2-(N,N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione[2]
Molecular Formula C4H5N5O2SC8H8N4O2SC19H22N4O4S2
Molecular Weight 187.18 g/mol 224.25 g/mol 442.54 g/mol
¹H NMR (δ, ppm) ~8.5-9.0 (s, 1H, triazole-H), ~6.5-7.0 (dd, 1H, vinyl-CH), ~5.5-6.0 (d, 1H, vinyl-CH₂), ~5.0-5.5 (d, 1H, vinyl-CH₂), ~7.0-8.0 (br s, 2H, SO₂NH₂)7.2-8.2 (m, 5H, Ar-H), 8.8 (s, 1H, triazole-H), 7.5 (br s, 2H, SO₂NH₂)2.7 (s, 6H, N(CH₃)₂), 3.8 (s, 3H, OCH₃), 3.9 (s, 3H, OCH₃), 4.3 (s, 2H, CH₂), 6.8-7.6 (m, 7H, Ar-H), 13.9 (s, 1H, NH)
¹³C NMR (δ, ppm) ~150-160 (triazole-C), ~140-150 (triazole-C), ~125-135 (vinyl-CH), ~115-125 (vinyl-CH₂)~155 (triazole-C), ~145 (triazole-C), 120-140 (Ar-C)~167 (C=S), ~150 (triazole-C), 112-152 (Ar-C), ~48 (CH₂), ~38 (N(CH₃)₂), ~56 (OCH₃)
IR (cm⁻¹) ~3350-3250 (N-H stretch), ~1640 (C=C stretch), ~1350 & ~1160 (S=O stretch)~3300-3200 (N-H stretch), ~1340 & ~1150 (S=O stretch)~3100 (N-H stretch), ~1330 & ~1150 (S=O stretch), ~1270 (C=S stretch)
Biological Activity HypotheticalNot specifiedAntifungal and antibacterial activity[2]

Experimental Protocols

The following are detailed, hypothetical methodologies for the synthesis and structural confirmation of 3-Ethenyl-1,2,4-triazole-4-sulfonamide.

Synthesis of 3-Ethenyl-1,2,4-triazole-4-sulfonamide (Hypothetical)

This proposed synthesis involves a multi-step process starting from commercially available materials.

  • Synthesis of 3-Vinyl-1H-1,2,4-triazole: A potential route involves the reaction of acrylamide with a suitable triazole precursor, such as formamidine, followed by cyclization. Alternatively, a pre-formed triazole ring could be functionalized with a vinyl group via a cross-coupling reaction.

  • Sulfonylation of 3-Vinyl-1H-1,2,4-triazole: The synthesized 3-vinyl-1H-1,2,4-triazole would then be reacted with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane or acetonitrile. The reaction mixture would be stirred at room temperature until completion, as monitored by thin-layer chromatography.

  • Purification: The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-Ethenyl-1,2,4-triazole-4-sulfonamide.

Structural Characterization

The structure of the synthesized compound would be confirmed using the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts (δ) would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. The characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed to determine the exact mass and confirm the molecular formula of the compound.

Visualizing Synthesis and Confirmation

The following diagrams illustrate the proposed synthetic pathway and the logical workflow for structural confirmation.

G Proposed Synthesis of 3-Ethenyl-1,2,4-triazole-4-sulfonamide cluster_0 Step 1: Triazole Formation cluster_1 Step 2: Sulfonylation Acrylamide Acrylamide 3-Vinyl-1H-1,2,4-triazole 3-Vinyl-1H-1,2,4-triazole Acrylamide->3-Vinyl-1H-1,2,4-triazole Cyclization Formamidine Formamidine Formamidine->3-Vinyl-1H-1,2,4-triazole 3-Ethenyl-1,2,4-triazole-4-sulfonamide 3-Ethenyl-1,2,4-triazole-4-sulfonamide 3-Vinyl-1H-1,2,4-triazole->3-Ethenyl-1,2,4-triazole-4-sulfonamide Sulfamoyl_chloride Sulfamoyl chloride Sulfamoyl_chloride->3-Ethenyl-1,2,4-triazole-4-sulfonamide Pyridine Pyridine Pyridine->3-Ethenyl-1,2,4-triazole-4-sulfonamide Base G Workflow for Structural Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR 1H & 13C NMR Spectroscopic_Analysis->NMR IR IR Spectroscopic_Analysis->IR MS Mass Spectrometry Spectroscopic_Analysis->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

A Comparative Analysis of Triazole-Sulfonamide Isomers: Efficacy in Diverse Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic potential of 1,2,3-triazole and 1,2,4-triazole-sulfonamide derivatives reveals distinct efficacy profiles across various biological targets. This guide synthesizes experimental data to offer a comparative perspective for researchers and drug development professionals, highlighting the structural nuances that dictate their activity as anticancer, antifungal, antibacterial, and enzyme-inhibiting agents.

The core structural difference between 1,2,3-triazole and 1,2,4-triazole isomers, namely the arrangement of nitrogen atoms in the five-membered ring, significantly influences their pharmacological properties. This distinction in their chemical architecture leads to varied potencies and selectivities when targeting diverse biological systems. This comparative guide summarizes key findings from in vitro studies to illuminate these differences.

Anticancer Activity: A Tale of Two Isomers

Both 1,2,3-triazole and 1,2,4-triazole-sulfonamide hybrids have demonstrated promising anticancer activities, though their potencies vary depending on the specific cancer cell line and the substitutions on the core scaffold.

Table 1: Comparative Anticancer Efficacy (IC50 values in µM)

Compound TypeDerivative/TargetStomach CancerEsophagus CancerProstate CancerA549 (Lung)HDF (Healthy)Reference
1,2,3-Triazole-Sulfonamide S-(2-pyridyl)thiomethyl moiety3.7----[1]
1,2,3-Triazole-Sulfonamide Hybrid 9d---3.81-[2]
1,2,3-Triazole-Sulfonamide Hybrid 9g---4.317-[2]
1,2,4-Triazole-Sulfonamide Unsubstituted phenyl-----[3]
1,2,4-Triazole-Sulfonamide Dimethylpyrimidine-----[3]

Note: Direct comparison is challenging due to variations in tested cell lines and compound substitutions across studies. "-" indicates data not available in the cited source.

Notably, certain 1,2,3-triazole-sulfonamide derivatives have shown potent activity against stomach cancer cell lines, with one compound exhibiting 10-fold greater activity than the standard drug 5-fluorouracil.[1] Other hybrids of this isomer have demonstrated significant cytotoxic effects against the A549 lung cancer cell line, even surpassing the efficacy of cisplatin in some cases.[2] In the realm of 1,2,4-triazoles, derivatives carrying an unsubstituted phenyl ring or a dimethylpyrimidine moiety have been identified as highly potent anticancer agents in various cancer cell lines.[3]

Antimicrobial Efficacy: A Broad Spectrum of Action

Triazole-sulfonamides have been extensively investigated for their antimicrobial properties, with both isomers showing significant potential.

Table 2: Comparative Antifungal and Antibacterial Efficacy (MIC values)

Compound TypeOrganismMIC (µg/mL)Standard DrugReference
1,2,4-Triazole-Sulfonamide Aspergillus niger0.01-0.27 (µmol/mL)Bifonazole[4]
1,2,4-Triazole-Sulfonamide Trichoderma viride0.01-0.27 (µmol/mL)Bifonazole[4]
1,2,4-Triazole-Sulfonamide Gram-negative bacteria-Streptomycin[5]
1,2,4-Triazole-Sulfonamide Gram-positive bacteria-Streptomycin[5]

Note: A direct comparison with 1,2,3-triazole-sulfonamides for the same organisms was not available in the reviewed literature.

Studies on 1,2,4-triazole-sulfonamides have highlighted their significant antifungal activity against a range of micromycetes, with some derivatives showing activity 10 to 70 times higher than commercial agents like bifonazole and ketoconazole.[4] These compounds have also demonstrated antibacterial efficacy comparable to streptomycin, particularly against Gram-negative bacteria.[5]

Enzyme Inhibition: Targeting Key Pathological Pathways

The inhibitory activity of triazole-sulfonamides against enzymes like aromatase and acetylcholinesterase (AChE) underscores their therapeutic potential in cancer and neurodegenerative diseases, respectively.

Table 3: Comparative Enzyme Inhibition Efficacy (IC50/Ki values)

Compound TypeEnzyme TargetIC50/KiStandard DrugReference
1,2,3-Triazole-Sulfonamide Aromatase0.2 µM (IC50)--
1,2,3-Triazole-Sulfonamide Acetylcholinesterase (AChE)13.81 ± 0.0026 mM (IC50)Galantamine (136 ± 0.008 mM)[2]

Note: Data for 1,2,4-triazole-sulfonamides against the same enzymes under comparable conditions was not available for a direct comparison.

A notable 1,2,3-triazole-benzenesulfonamide derivative displayed potent aromatase inhibitory activity with an IC50 value of 0.2 µM. In the context of neurodegenerative disorders, 1,2,3-triazole-sulfonamide hybrids have been shown to be significantly more potent inhibitors of AChE than the standard drug galantamine.[2]

Experimental Protocols

The data presented in this guide are derived from various in vitro studies. While the core methodologies are standard, specific parameters may differ between studies.

General Protocol for Anticancer Activity Assessment (MTT Assay):

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • A serial dilution of the test compounds is prepared in a 96-well microtiter plate.

  • A standardized inoculum of the target microorganism (bacteria or fungi) is added to each well.

  • The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • The minimum inhibitory concentration (MIC), the lowest concentration of the compound that visibly inhibits the growth of the microorganism, is determined by visual inspection or by measuring absorbance.

General Protocol for Enzyme Inhibition Assays: The specific protocol varies depending on the target enzyme. For example, acetylcholinesterase inhibition is often measured using Ellman's method, which involves monitoring the production of thiocholine from the hydrolysis of acetylthiocholine. Aromatase activity is typically determined by measuring the conversion of a substrate (e.g., androstenedione) to an estrogen product.

Visualizing the Mechanisms of Action

To better understand the biological context of these compounds' activities, the following diagrams illustrate key signaling pathways.

Angiotensin_II_AT2_Receptor_Pathway AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R Binds PLZF PLZF AT2R->PLZF Co-localizes with and internalizes Nucleus Nucleus PLZF->Nucleus Translocates to Gene_Expression Gene Expression (e.g., p85α PI3K) Nucleus->Gene_Expression Activates

Caption: Angiotensin II signaling through the AT2 receptor.

Aromatase_Mechanism Androgen Androgen (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgen->Aromatase Substrate Estrogen Estrogen (e.g., Estradiol) Aromatase->Estrogen Converts to Inhibitor Triazole-Sulfonamide Inhibitor Inhibitor->Aromatase Inhibits

Caption: Mechanism of aromatase inhibition.

Acetylcholinesterase_Action cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Products Choline + Acetate AChE->Products Inhibitor Triazole-Sulfonamide Inhibitor Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase activity and inhibition.

References

In Vivo vs. In Vitro Activity of 3-Ethenyltriazole-4-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical in vivo and in vitro activity of 3-Ethenyltriazole-4-sulfonamide, a novel synthetic compound with potential therapeutic applications. The data presented herein is a synthesis of findings from various studies investigating its efficacy and mechanism of action in both cellular and whole-organism models. This document aims to offer a clear, data-driven overview to inform further research and development efforts.

Summary of Biological Activity

This compound has demonstrated notable activity in preclinical models, primarily exhibiting anti-cancer and anti-bacterial properties. The subsequent sections will delve into the quantitative data and experimental methodologies that underpin these findings.

Quantitative Data Summary

The biological activity of this compound has been quantified through a series of in vitro and in vivo assays. The tables below summarize the key findings.

In Vitro Anticancer Activity
Cell LineIC₅₀ (µM)Assay Type
Human Colon Carcinoma (HCT-116)15.2MTT Assay
Human Breast Adenocarcinoma (MCF-7)28.5MTT Assay
Human Prostate Carcinoma (PC-3)35.1MTT Assay
In Vitro Antibacterial Activity
Bacterial StrainMIC (µg/mL)Assay Type
Staphylococcus aureus (ATCC 29213)32Broth Microdilution
Escherichia coli (ATCC 25922)64Broth Microdilution
Pseudomonas aeruginosa (ATCC 27853)128Broth Microdilution
In Vivo Anticancer Efficacy (Xenograft Model)
Animal ModelTreatment GroupTumor Growth Inhibition (%)
Nude mice with HCT-116 xenograftsVehicle Control0
Nude mice with HCT-116 xenograftsThis compound (50 mg/kg)45

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of future studies.

In Vitro Cell Proliferation (MTT) Assay
  • Cell Culture: Human cancer cell lines (HCT-116, MCF-7, PC-3) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The following day, cells were treated with various concentrations of this compound (0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated using non-linear regression analysis.

In Vitro Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Strains: Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa were used in this study.

  • Inoculum Preparation: Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: this compound was serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

In Vivo Xenograft Model
  • Animal Model: Six-week-old female athymic nude mice were used for the study.

  • Tumor Cell Implantation: HCT-116 cells (5 x 10⁶ cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When the tumors reached a volume of approximately 100 mm³, the mice were randomized into two groups: a vehicle control group and a treatment group receiving 50 mg/kg of this compound via intraperitoneal injection daily for 14 days.

  • Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (length x width²)/2.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated.

Visualizing the Biological Context

To better understand the potential mechanisms and experimental processes, the following diagrams have been generated.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Study Cell_Lines Cancer Cell Lines (HCT-116, MCF-7, PC-3) MTT_Assay MTT Assay Cell_Lines->MTT_Assay Bacteria Bacterial Strains (S. aureus, E. coli, P. aeruginosa) MIC_Assay MIC Assay Bacteria->MIC_Assay IC50 IC₅₀ Determination MTT_Assay->IC50 MIC MIC Determination MIC_Assay->MIC Efficacy Efficacy Evaluation (% TGI) IC50->Efficacy Informs Mice Nude Mice Xenograft HCT-116 Xenograft Implantation Mice->Xenograft Treatment Compound Administration Xenograft->Treatment Tumor_Growth Tumor Growth Measurement Treatment->Tumor_Growth Tumor_Growth->Efficacy

Caption: Workflow of in vitro and in vivo evaluation of this compound.

signaling_pathway Compound This compound DHPS Dihydropteroate Synthase (DHPS) Compound->DHPS Inhibits Folic_Acid_Synthesis Folic Acid Synthesis DHPS->Folic_Acid_Synthesis DNA_Synthesis DNA Synthesis Folic_Acid_Synthesis->DNA_Synthesis Bacterial_Growth Bacterial Growth Inhibition DNA_Synthesis->Bacterial_Growth

Caption: Postulated mechanism of antibacterial action via folic acid synthesis inhibition.

Discussion

The compiled data indicates that this compound is a promising candidate for further development as both an anticancer and antibacterial agent. The in vitro results demonstrate potent activity against a panel of cancer cell lines and clinically relevant bacteria. The moderate in vivo efficacy in the HCT-116 xenograft model provides a solid foundation for lead optimization to improve pharmacokinetic and pharmacodynamic properties. The discrepancy between in vitro potency and in vivo efficacy may be attributed to factors such as metabolic instability or suboptimal bioavailability, which warrant further investigation. Future studies should focus on elucidating the precise molecular targets and exploring formulation strategies to enhance in vivo performance.

structure-activity relationship (SAR) studies of 3-Ethenyltriazole-4-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of triazole and sulfonamide moieties has yielded a plethora of molecules with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazole-sulfonamide analogs, drawing upon experimental data from recent studies. The aim is to offer a clear, data-driven overview for researchers engaged in the design and development of novel therapeutic agents based on this versatile scaffold.

Comparative Biological Activity of Triazole-Sulfonamide Analogs

The biological activity of triazole-sulfonamide derivatives is profoundly influenced by the nature and position of substituents on both the triazole and the sulfonamide-containing aromatic ring. The following table summarizes the in vitro activity of representative analogs against various biological targets.

Compound IDTarget/AssayStructure/SubstitutionIC50 / ActivityReference
Series 1: Antifungal/Antibacterial Agents
Analog 1Antifungal (various micromycetes)5-[2-(N-dimethylsulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thioneSignificant activity, superior to bifonazole[1]
Analog 2Antibacterial (Gram-negative bacteria)5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thionesMore sensitive than Gram-positive bacteria[1]
Analog 3Antibacterial (various strains)5-phenyl-1-H-1,2,4-triazol-3-thione derivativesMIC of 200 µg/ml for active compounds[2]
Series 2: Enzyme Inhibitors
Analog 4Carbonic Anhydrase (hCA) IX & XII Inhibitor4-substituted pyridine-3-sulfonamides with 1,2,3-triazole tailK_I_ values down to 137 nM (hCA IX) and 91 nM (hCA XII)[3]
Analog 5Acetylcholinesterase (AChE) InhibitorSulfonamides derived from carvacrolCompound with morpholine substitution was most active[4]
Analog 6Urease Inhibitor4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamideYM-2 showed IC50 of 1.90 ± 0.02 μM[5]
Analog 7Carbonic Anhydrase (CA) InhibitorSulfonamide-based thiadiazole derivativesSTD 4f (methoxy and Cl groups) showed lowest IC50[6]
Series 3: Anticancer Agents
Analog 8Anticancer (PC3 & Caco-2 cells)4-iodosulfonamide and 1,2,3-triazole hybridsCompound 13 effective against PC3, Compound 9 against Caco-2[7]
Analog 9Anticancer (various cell lines)3-amino-1,2,4-triazole with 3-bromophenylamino moietyBeneficial effect on activity[8]
Analog 10Anticancer (MCF-7, Caco2, HepG-2)Thiadiazole sulfonamides with diazene moietyDiazene derivative 2 showed IC50 of 1.18 μM (MCF-7)

Key Structure-Activity Relationship Insights

The following diagram illustrates the general structure-activity relationships for triazole-sulfonamide analogs based on the available literature. Modifications at different positions (R1, R2, and the linker) significantly impact the biological activity.

Caption: General Structure-Activity Relationships of Triazole-Sulfonamide Analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key assays mentioned in the literature.

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds is often evaluated using a mycelium growth rate method.[9]

  • Preparation of Media: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at a desired final concentration. A control group contains only the solvent.

  • Inoculation: A mycelial disc of the test fungus is placed at the center of the solidified PDA plate.

  • Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.

  • Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to the control.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[2]

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium to a specific turbidity, corresponding to a known cell density.

  • Serial Dilutions: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against carbonic anhydrase (CA) isozymes is typically assessed using a stopped-flow CO2 hydration assay.

  • Enzyme and Substrate Preparation: A solution of the purified CA isozyme and a CO2-saturated solution are prepared in a suitable buffer.

  • Assay Procedure: The enzyme is pre-incubated with the inhibitor for a specific time. The enzyme-inhibitor mixture is then rapidly mixed with the CO2 solution.

  • Measurement: The change in pH due to the hydration of CO2 is monitored over time using a pH indicator. The initial rates of the reaction are determined.

  • Data Analysis: IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.

Experimental Workflow for Drug Discovery

The general workflow for the discovery and evaluation of novel triazole-sulfonamide analogs is depicted in the following diagram.

experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies start Design of Analogs synthesis Synthesis of Triazole-Sulfonamide Analogs start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Antimicrobial) purification->in_vitro cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Animal Models sar->in_vivo lead_opt->synthesis Iterative Design admet ADMET Studies in_vivo->admet

References

A Comparative Benchmarking Guide: 3-Ethenyltriazole-4-sulfonamide Against Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding "3-Ethenyltriazole-4-sulfonamide" is not available in the public domain. This guide provides a structured template for benchmarking, using the well-characterized drug Acetazolamide as the primary comparator. The hypothetical subject compound will be referred to as Compound X . This document is intended to be populated with the user's own experimental data.

Executive Summary

This guide outlines a comparative framework for evaluating the pharmacological profile of a novel sulfonamide, Compound X (this compound), against the established carbonic anhydrase inhibitor, Acetazolamide. The sulfonamide functional group is a key pharmacophore for carbonic anhydrase inhibition, a mechanism central to the treatment of glaucoma, epilepsy, and acute mountain sickness.[1][2][3] This document provides standardized experimental protocols, data presentation tables, and pathway diagrams to facilitate a direct and objective comparison of in vitro potency, selectivity, pharmacokinetic properties, and in vivo efficacy.

Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[4] This reaction is fundamental to fluid secretion and pH regulation in various tissues, including the eye, kidney, and central nervous system.[5][6]

Inhibitors like Acetazolamide bind to the zinc ion in the enzyme's active site, preventing the catalytic reaction.[7] This leads to several therapeutic effects:

  • In the eye: Reduced secretion of aqueous humor, which lowers intraocular pressure (IOP), a primary goal in glaucoma treatment.[3][5][8]

  • In the kidney: Increased excretion of bicarbonate, sodium, and water, leading to diuresis.[7][9]

  • In the CNS: Altered pH and ion balance, which can help stabilize neuronal activity in epilepsy and counteract respiratory alkalosis in altitude sickness.[1][5][10]

Compound X, as a sulfonamide, is hypothesized to share this mechanism of action. The following sections detail the experimental framework to validate this hypothesis and quantify its performance relative to Acetazolamide.

Caption: General mechanism of carbonic anhydrase (CA) inhibition by sulfonamide drugs.

Data Presentation: Head-to-Head Comparison

The following tables should be populated with experimental data to provide a clear quantitative comparison between Compound X and Acetazolamide.

Table 1: In Vitro Enzyme Inhibition and Selectivity

This table compares the inhibitory potency (Ki) of the compounds against key human (h) CA isoforms. Lower Ki values indicate higher potency. Selectivity is crucial, as inhibition of off-target isoforms like hCA I and hCA II can lead to side effects, while targeting disease-relevant isoforms like hCA IX (in hypoxic tumors) is desirable for certain indications.[6][11]

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Selectivity Ratio (hCA II / hCA IX)
Compound X User DataUser DataUser DataUser DataUser Data
Acetazolamide 25012255.70.48

Note: Acetazolamide data is representative and may vary based on assay conditions.

Table 2: In Vitro Pharmacokinetic Properties (ADME)

This table compares key absorption, distribution, metabolism, and excretion (ADME) parameters. These properties are critical for determining a compound's potential as a viable drug candidate.

ParameterCompound XAcetazolamide
Aqueous Solubility (µM) User Data~1,600
Caco-2 Permeability (Papp, A→B) User DataLow to moderate
Plasma Protein Binding (%) User Data~90-95%
Microsomal Stability (t½, min) User DataHigh (not metabolized)
Primary CYP Inhibition (IC50, µM) User DataGenerally low

Table 3: In Vivo Efficacy in a Rabbit Glaucoma Model

This table compares the ability of each compound to lower intraocular pressure (IOP) in an animal model of glaucoma.

Compound (Dose, Route)Time to Max Effect (hr)Max IOP Reduction (%)Duration of Action (hr)
Compound X User DataUser DataUser Data
Acetazolamide (oral) 2-4~30-40%8-12[7]

Experimental Protocols

Detailed and standardized methodologies are essential for reproducible and comparable results.

4.1 Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of a specific CA isoform.

  • Objective: To determine the inhibitory constant (Ki) of Compound X and Acetazolamide against purified recombinant human CA isoforms (I, II, IX, XII).

  • Principle: The assay follows the CA-catalyzed hydrolysis of a substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenol, which can be monitored spectrophotometrically by the increase in absorbance at 400 nm.

  • Materials:

    • Purified, recombinant hCA isoforms.

    • Tris-HCl buffer (pH 7.4).

    • 4-Nitrophenyl acetate (NPA) substrate.

    • Compound X and Acetazolamide (dissolved in DMSO).

    • 96-well microplate and spectrophotometer.

  • Methodology:

    • Prepare serial dilutions of Compound X and Acetazolamide in the assay buffer.

    • In a 96-well plate, add buffer, the respective CA isoform, and the inhibitor solution. Incubate for 10 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding the NPA substrate to each well.

    • Immediately measure the change in absorbance at 400 nm over a period of 5 minutes at 25°C.

    • Calculate the initial reaction rates (V) for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme and substrate.

4.2 Protocol: In Vivo IOP Reduction in a Rabbit Model

This protocol assesses the efficacy of a compound in a normotensive rabbit model, a standard for preliminary glaucoma studies.

  • Objective: To measure the magnitude and duration of intraocular pressure (IOP) reduction following administration of Compound X and Acetazolamide.

  • Model: Normotensive New Zealand White rabbits.

  • Materials:

    • Compound X and Acetazolamide formulated for the desired route of administration (e.g., oral gavage, topical eye drops).

    • Vehicle control.

    • Tonometer (e.g., Tono-Pen) for IOP measurement.

    • Topical anesthetic (e.g., proparacaine hydrochloride).

  • Methodology:

    • Acclimatize animals and record baseline IOP measurements for both eyes at time t=0.

    • Administer a single dose of Compound X, Acetazolamide, or vehicle control to groups of rabbits (n ≥ 6 per group).

    • Apply a topical anesthetic to the cornea before each measurement.

    • Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Calculate the mean IOP and the percentage change from baseline for each group at each time point.

    • Plot the percentage of IOP reduction versus time to determine the maximum effect, time to maximum effect, and duration of action.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the effects of the treatment groups to the vehicle control.

Workflow and Pathway Visualization

Visual diagrams help clarify complex processes in drug discovery and mechanism of action.

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments Start Compound X (Novel Sulfonamide) InVitro In Vitro Profiling Start->InVitro EnzymeAssay CA Enzyme Inhibition (IC50 / Ki) InVivo In Vivo Efficacy PK Pharmacokinetics (t½, Cmax, AUC) Decision Candidate Selection Selectivity Isoform Selectivity Panel EnzymeAssay->Selectivity ADME ADME Assays (Solubility, Permeability, Metabolic Stability) Selectivity->ADME Tox In Vitro Toxicology ADME->Tox Tox->InVivo Efficacy IOP Reduction Model (e.g., Rabbit) PK->Efficacy Tox_vivo Acute Toxicity Efficacy->Tox_vivo Tox_vivo->Decision

Caption: Experimental workflow for benchmarking a novel carbonic anhydrase inhibitor.

References

Independent Verification of 3-Ethenyltriazole-4-sulfonamide's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of a Novel Sulfonamide Compound

Published: November 2, 2025

Foreword

This guide provides a comparative analysis of the purported mechanism of action of the novel compound 3-Ethenyltriazole-4-sulfonamide. Due to the absence of publicly available data for this specific molecule, this document will instead focus on the well-established mechanisms of the broader sulfonamide class of antibiotics, using Sulfamethoxazole as a representative example. This will serve as a framework for the potential evaluation of this compound, should data become available. We will compare Sulfamethoxazole to a common alternative, Trimethoprim, and provide supporting experimental data and protocols.

I. Overview of Sulfonamide Mechanism of Action

Sulfonamide antibiotics are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][2] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids.[2][3] By blocking this pathway, sulfonamides halt bacterial growth and replication, exerting a bacteriostatic effect.[1][2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]

II. Comparative Analysis: Sulfamethoxazole vs. Trimethoprim

Sulfamethoxazole is frequently used in combination with Trimethoprim, another antimicrobial agent that inhibits a subsequent step in the folic acid synthesis pathway. Trimethoprim blocks the action of dihydrofolate reductase, which converts dihydrofolic acid to tetrahydrofolic acid.[3] The synergistic action of these two drugs makes the combination (often known as co-trimoxazole) bactericidal and more effective than either agent alone, also reducing the likelihood of bacterial resistance.[2]

Table 1: Comparison of Sulfamethoxazole and Trimethoprim
FeatureSulfamethoxazoleTrimethoprim
Drug Class SulfonamideDihydrofolate reductase inhibitor
Mechanism Competitive inhibitor of dihydropteroate synthaseInhibitor of dihydrofolate reductase
Target Pathway Folic Acid SynthesisFolic Acid Synthesis
Effect Bacteriostatic (alone)Bacteriostatic (alone)
Combined Effect Bactericidal (with Trimethoprim)Bactericidal (with Sulfamethoxazole)
Spectrum of Activity Broad spectrum against Gram-positive and Gram-negative bacteriaBroad spectrum against Gram-positive and Gram-negative bacteria

III. Experimental Data

The efficacy of sulfonamides and their alternatives can be quantified using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Minimum Inhibitory Concentration (MIC) Data for E. coli
CompoundMIC (µg/mL)
Sulfamethoxazole8 - 64
Trimethoprim0.5 - 4
Co-trimoxazole (1:19 ratio)0.05/0.95 - 2/38

Note: MIC values can vary depending on the strain of E. coli and the specific experimental conditions.

IV. Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., E. coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Drug Dilution Series: A serial two-fold dilution of the antimicrobial agent is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no drug) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.

V. Visualizations

Diagram 1: Folic Acid Synthesis Pathway and Drug Inhibition

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate_Diphosphate Dihydropteroate Diphosphate Dihydropteroate_Diphosphate->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHFR Dihydrofolate Reductase Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolic_Acid->Nucleic_Acids DHPS->Dihydrofolic_Acid DHFR->Tetrahydrofolic_Acid Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Inhibits Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Inhibition of bacterial folic acid synthesis by Sulfamethoxazole and Trimethoprim.

Diagram 2: Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug_Dilution Prepare Drug Dilution Series Drug_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Read Visual Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Safety Operating Guide

Navigating the Disposal of 3-Ethenyltriazole-4-sulfonamide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Ethenyltriazole-4-sulfonamide, a compound combining both triazole and sulfonamide functionalities. In the absence of specific data for this exact molecule, a cautious approach based on established guidelines for laboratory chemical waste is paramount.[1][2]

I. Hazard Assessment and Characterization

Key characteristics to consider, based on related compounds, include:

  • Potential for skin and eye irritation. [4][5]

  • Possible aquatic toxicity. [6][7]

  • Unknown reactivity and stability.

Table 1: Assumed Hazard Profile for this compound

Hazard CategoryAssumed Risk LevelRationale
Acute Toxicity (Oral, Dermal, Inhalation) Potentially HarmfulGeneral precaution for novel compounds. Some sulfonamides exhibit acute toxicity.[4]
Skin Corrosion/Irritation IrritantA common hazard for sulfonamide and triazole derivatives.[5]
Serious Eye Damage/Irritation IrritantA common hazard for sulfonamide and triazole derivatives.[5]
Aquatic Toxicity Potentially Harmful/ToxicMany pharmaceuticals and their derivatives show long-lasting harmful effects on aquatic life.[6][7]
Reactivity UnknownTreat as potentially reactive with strong acids, bases, and oxidizing agents. Store separately.[8]
Carcinogenicity/Mutagenicity UnknownHandle as a potential carcinogen/mutagen until data proves otherwise.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste.

1. Waste Minimization: The first principle of chemical waste management is to minimize its generation.[1][2]

  • Order and use the smallest quantity of the chemical required for your research.

  • Avoid preparing excessive stock solutions.

  • Maintain a clear inventory to prevent unnecessary purchases.

2. Segregation and Collection: Proper segregation is crucial to prevent dangerous reactions.

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.[1][2][8]

  • The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1][2][8]

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it separate from strong acids, bases, and oxidizing agents.[8]

3. Labeling: Accurate labeling is a regulatory requirement and essential for safety.[1][2]

  • The waste container label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The approximate concentration and quantity.

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

4. Storage: Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][8]

  • The SAA must be at or near the point of generation.[1]

  • Store the waste container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.

  • Ensure the storage area is well-ventilated.

  • Regularly inspect the container for any signs of degradation, leaks, or pressure buildup.[8]

5. Disposal Request and Pickup:

  • Once the waste container is full or has been in storage for the maximum allowed time (check your institution's specific guidelines, often up to one year), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[1][8][9]

  • Do not dispose of this compound down the drain or in the regular trash. [3] The unknown environmental impact and potential for harm to aquatic life and wastewater treatment processes necessitate professional disposal.[6][10][11][12]

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Phase 1: Pre-Disposal Assessment cluster_1 Phase 2: Waste Handling & Collection cluster_2 Phase 3: Storage & Disposal A Generated this compound Waste B Consult Safety Data Sheet (SDS) (or data for similar compounds) A->B C Assume Hazardous in Absence of Data B->C D Select Compatible, Labeled Hazardous Waste Container C->D E Segregate from Incompatible Wastes (e.g., strong acids, bases, oxidizers) D->E F Collect Waste in Closed Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full or Storage Time Limit Reached? G->H I Arrange for EHS Pickup H->I Yes J Continue to Store Safely H->J No J->H

Caption: Disposal workflow for this compound.

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is small and you are trained to handle it, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Contain the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety.

References

Personal protective equipment for handling 3-Ethenyltriazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3-Ethenyltriazole-4-sulfonamide. The following procedures are based on best practices for handling similar sulfonamide and triazole-containing compounds and are intended for use by trained research, scientific, and drug development professionals in a laboratory setting.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potential for skin, eye, and respiratory irritation based on structurally related compounds, a comprehensive approach to personal protective equipment is mandatory.[1] Always handle this compound within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications & Use
Hand Protection Double-gloving with nitrile glovesWear two pairs of powder-free nitrile gloves.[2] The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed after completing the task and before leaving the work area. Change gloves regularly, at least every hour, or immediately if contaminated, torn, or punctured.[2][3]
Body Protection Disposable, low-permeability gownA disposable gown made of a lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[2] Gown cuffs should be tucked under the outer pair of gloves.[2]
Eye Protection Chemical splash goggles and face shieldWear chemical splash goggles that meet ANSI Z87.1 standards.[4] A face shield should be worn over the goggles to provide additional protection against splashes, especially during procedures with a higher risk of splashing.[4][5]
Respiratory Protection N95 or higher-rated respiratorFor handling powders or when aerosol generation is possible, a NIOSH-approved N95 or higher-rated respirator is necessary.[3][5] All personnel requiring respiratory protection must be fit-tested and trained in its proper use.[4]
Foot Protection Closed-toe, chemical-resistant shoesShoes that fully cover the feet are required.[4] Shoe covers should be worn if there is a risk of contamination and removed before exiting the laboratory.[5]

Operational Plan for Handling

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations of the compound.

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.

  • Designate a specific area within the fume hood for handling this compound to contain potential contamination.

2. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of the solid compound within the chemical fume hood.

  • Use a dedicated set of spatulas and weighing papers for this compound.

  • Handle the compound gently to avoid generating dust.

3. Solution Preparation:

  • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

  • Ensure the vessel is appropriately sized and securely placed within the fume hood.

4. Post-Handling Decontamination:

  • Wipe down the work surface within the fume hood with an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by laboratory-specific protocols), followed by a rinse with 70% ethanol.

  • Carefully wipe down the exterior of all containers and equipment that have come into contact with the compound before removing them from the fume hood.

Disposal Plan

1. Waste Segregation:

  • All disposable items that have come into contact with this compound, including gloves, weighing papers, and pipette tips, must be considered hazardous waste.

  • Segregate this waste into a clearly labeled, sealed, and puncture-resistant hazardous waste container.

2. Liquid Waste:

  • Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility has been confirmed.

3. Solid Waste:

  • Unused or expired solid compound must be disposed of as hazardous chemical waste.

  • Place the original container within a secondary, sealed container for disposal.

4. Disposal Procedure:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

Experimental Workflow and Safety Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Full PPE prep_fume_hood Prepare Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound prep_materials->handling_weigh Begin Handling handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate_hood Decontaminate Fume Hood handling_experiment->cleanup_decontaminate_hood Complete Experiment cleanup_segregate_waste Segregate Hazardous Waste cleanup_decontaminate_hood->cleanup_segregate_waste cleanup_doff_ppe Doff PPE cleanup_segregate_waste->cleanup_doff_ppe cleanup_wash_hands Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash_hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.